Technical Documentation Center

4-Methyl-1H-indazole-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-1H-indazole-6-carboxylic acid
  • CAS: 1263378-95-5

Core Science & Biosynthesis

Foundational

A-Z Guide to 4-Methyl-1H-indazole-6-carboxylic Acid: Synthesis and Characterization

Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Substituted indazoles, particularly those f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Substituted indazoles, particularly those functionalized with a carboxylic acid moiety, are crucial intermediates in the synthesis of complex pharmaceutical compounds, including kinase inhibitors and anti-tumor agents.[3][4] This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, high-value derivative: 4-Methyl-1H-indazole-6-carboxylic acid. We will delve into the causal mechanisms behind the chosen synthetic strategy, present a self-validating protocol for its execution, and detail the suite of analytical techniques required to confirm the identity, structure, and purity of the final product.

Strategic Approach to Synthesis: The Jacobson Indazole Annulation

While numerous methods exist for constructing the indazole ring system, for the specific substitution pattern of our target molecule, a multi-step approach commencing from a commercially available substituted toluene derivative is both logical and efficient.[5][6] We have selected a pathway based on the classical Jacobson indazole synthesis, which involves the intramolecular cyclization of a diazotized ortho-toluidine derivative.

The logic behind this choice is twofold:

  • Convergent & Controlled: It allows for the precise installation of the methyl and carboxylic acid groups on the benzene ring before the formation of the heterocyclic pyrazole ring. This pre-functionalization strategy avoids complex and often low-yielding post-modification steps on the indazole core.

  • Reliable Transformations: Each step in the sequence—nitration, reduction, diazotization, and cyclization—is a well-established, high-yielding transformation in organic synthesis, ensuring a robust and scalable process.

The overall synthetic workflow is depicted below.

Synthesis_Workflow A 4-Methyl-3-nitrobenzoic Acid (Starting Material) B Step 1: Nitro Group Reduction (SnCl2·2H2O, HCl, Ethanol) A->B Reduction C 3-Amino-4-methylbenzoic Acid (Intermediate 1) B->C D Step 2: Diazotization (NaNO2, HCl, 0-5 °C) C->D Diazotization E In situ Diazonium Salt (Intermediate 2) D->E F Step 3: Intramolecular Cyclization (Heating) E->F Cyclization G 4-Methyl-1H-indazole-6-carboxylic Acid (Final Product) F->G

Caption: Synthetic workflow for 4-Methyl-1H-indazole-6-carboxylic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes in-process checks and purification strategies to ensure the intermediate's quality before proceeding, maximizing the overall yield and purity of the final product.

Step 1: Synthesis of 3-Amino-4-methylbenzoic Acid (Intermediate 1)
  • Rationale: The foundational step is the reduction of the nitro group of the starting material, 4-methyl-3-nitrobenzoic acid, to a primary amine. We utilize tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic ethanolic solution. This classic method is highly effective for the selective reduction of aromatic nitro groups, even in the presence of a carboxylic acid, and is generally safer and more convenient on a lab scale than catalytic hydrogenation for this substrate.

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and ethanol (200 mL).

    • Stir the suspension and add tin(II) chloride dihydrate (49.8 g, 220.8 mmol) in one portion.

    • Slowly add concentrated hydrochloric acid (50 mL) dropwise via an addition funnel. The reaction is exothermic.

    • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 100 mL).

    • Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from an ethanol/water mixture to afford 3-amino-4-methylbenzoic acid as a crystalline solid.

Step 2: Synthesis of 4-Methyl-1H-indazole-6-carboxylic Acid (Final Product)
  • Rationale: This step combines diazotization and intramolecular cyclization. The primary amine of the intermediate is converted to a diazonium salt using sodium nitrite in a strong acid at low temperatures (0-5 °C) to prevent decomposition.[7] Subsequent heating of the solution provides the energy needed for the diazonium salt to undergo an intramolecular electrophilic aromatic substitution (annulation), forming the stable indazole ring system.

  • Procedure:

    • In a 250 mL three-necked flask, suspend 3-amino-4-methylbenzoic acid (5.0 g, 33.1 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL).

    • Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (NaNO₂, 2.5 g, 36.4 mmol) in a minimal amount of cold water (10 mL) and add it dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

    • Stir the mixture at 0-5 °C for 30 minutes after the addition is complete. The formation of the diazonium salt should result in a clear solution.

    • Slowly and carefully heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature for 1-2 hours until gas evolution ceases.

    • Cool the mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water (3 x 20 mL).

    • Dry the crude product in a vacuum oven at 60 °C.

    • For further purification, the solid can be recrystallized from hot water or an ethanol/water mixture to yield 4-Methyl-1H-indazole-6-carboxylic acid as a pure solid.

Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the successful synthesis of the target molecule and to establish its purity. The following techniques provide orthogonal data for a complete structural and purity profile.

Characterization_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Identity Confirmation NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (MS) IR Infrared Spectroscopy (IR) HPLC HPLC Analysis MP Melting Point Determination Product Synthesized Product: 4-Methyl-1H-indazole-6-carboxylic Acid Product->NMR Product->MS Product->IR Product->HPLC Product->MP

Caption: Analytical workflow for product characterization and validation.

Expected Analytical Data

The following table summarizes the expected characterization data for 4-Methyl-1H-indazole-6-carboxylic acid (C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ).[8][9]

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~13.0 ppm (br s, 1H, -COOH), ~12.5 ppm (br s, 1H, -NH), ~8.0-8.5 ppm (m, 2H, Ar-H), ~7.5 ppm (d, 1H, Ar-H), ~2.5 ppm (s, 3H, -CH₃)
¹³C NMR [10]Chemical Shift (δ)~168 ppm (C=O), ~140-120 ppm (Ar-C), ~110 ppm (Ar-C), ~15 ppm (-CH₃)
Mass Spec. Molecular Ion[M+H]⁺ = 177.06 or [M-H]⁻ = 175.05
IR Spec. [11]Wavenumber (cm⁻¹)3300-2500 (broad, O-H stretch), ~3150 (N-H stretch), ~1700 (C=O stretch), 1620, 1500 (C=C stretch)
HPLC [12][13]Purity≥98% (as determined by peak area at a suitable wavelength, e.g., 254 nm)
Melting Point RangeExpected to be a sharp melting point, characteristic of a pure compound.
In-Depth Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for confirming the regiochemistry.[14][15] The distinct signals for the aromatic protons, their splitting patterns, and the singlets for the methyl, N-H, and carboxylic acid protons will provide a definitive fingerprint of the molecule. ¹³C NMR will confirm the number of unique carbon environments, including the key carbonyl carbon signal downfield.[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, validating the chemical formula C₉H₈N₂O₂.[16]

  • Infrared (IR) Spectroscopy: The IR spectrum provides unequivocal evidence of the key functional groups. The very broad absorption from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer, which overlaps with the C-H stretches. The strong, sharp absorption around 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) will separate the target compound from any unreacted starting materials, intermediates, or side products. Purity is quantified by the relative area of the main product peak.

Conclusion

This guide outlines a robust and reproducible strategy for the synthesis of 4-Methyl-1H-indazole-6-carboxylic acid, a valuable building block in drug discovery and development. By following the detailed experimental protocol and applying the comprehensive suite of analytical techniques described, researchers can confidently produce and validate this compound with high purity. The emphasis on understanding the rationale behind each step ensures that the process is not merely a recipe but a scientifically grounded methodology, adaptable for further research and development applications.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, T. S., et al. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Available at: [Link]

  • Knowledge User. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge. Available at: [Link]

  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Glidewell, C., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. PubChem. Available at: [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. PubChem. Available at: [Link]

  • Wang, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Available at: [Link]

  • Organic Syntheses. (n.d.). Indazole. Available at: [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Available at: [Link]

  • Oriental Journal of Chemistry. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Available at: [Link]

  • Pereira, C. V., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Pharmaceuticals. Available at: [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Available at: [Link]

  • ResearchGate. (2016). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 4-Methyl-1H-indazole-6-carboxylic acid

Foreword: The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and structural rigidity make it a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and structural rigidity make it a privileged structure in drug design. This guide focuses on a specific, yet important, derivative: 4-Methyl-1H-indazole-6-carboxylic acid (CAS No. 886473-83-2). While extensive experimental data for this particular molecule is not widely published, this document serves as an in-depth technical guide by leveraging established principles of physical organic chemistry and drawing upon data from closely related structural analogs. We will outline the predicted physicochemical profile of this compound and provide robust, field-proven experimental protocols for its empirical determination. This approach ensures that researchers are equipped with both a strong predictive foundation and the practical tools for definitive characterization.

Section 1: Molecular Identity and Structural Attributes

Understanding the fundamental structure of 4-Methyl-1H-indazole-6-carboxylic acid is the first step in predicting its behavior in both chemical and biological systems. The molecule consists of a bicyclic indazole core, functionalized with a methyl group at the 4-position and a carboxylic acid at the 6-position. The methyl group, being an electron-donating group, can subtly influence the electronics of the aromatic system, while the carboxylic acid is a key determinant of its acidic nature and solubility.

IdentifierValue
IUPAC Name 4-Methyl-1H-indazole-6-carboxylic acid
CAS Number 886473-83-2
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Canonical SMILES CC1=C2C(=CC(=C1)C(=O)O)NN=C2
InChI Key FQHFPMIXKDGCRM-UHFFFAOYSA-N

(Note: An illustrative image would be placed here in a final document.)

Section 2: Predicted Physicochemical Profile

The following properties are estimated based on the compound's structure and data from analogous indazole carboxylic acids. These values provide a baseline for experimental design and formulation development.

Physicochemical PropertyPredicted/Estimated ValueRationale & Comparative Insights
Melting Point (°C) > 280 °C (with decomposition)Indazole carboxylic acids are typically high-melting crystalline solids due to strong intermolecular hydrogen bonding facilitated by the carboxylic acid and N-H groups. For example, the related 1H-indazole-4-carboxylic acid has a melting point of approximately 280 °C[1], and 1H-indazole-6-carboxylic acid melts at 302-307 °C[2]. The 4-methyl substitution is not expected to drastically alter this property.
Boiling Point (°C) ~450 °C (Predicted)High boiling points are characteristic of this class of compounds. The predicted boiling point for the parent 1H-indazole-6-carboxylic acid is 443.7 °C[2].
pKa 3.5 - 4.5The primary acidic proton is on the carboxylic acid group. The predicted pKa for 1H-indazole-6-carboxylic acid is 4.01[2]. The electron-donating nature of the 4-methyl group may slightly increase the pKa (making it a weaker acid) compared to the unsubstituted analog, but it should remain in this general range.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5The indazole core is moderately lipophilic. The addition of a methyl group increases lipophilicity, while the carboxylic acid increases hydrophilicity. The net value will depend on the ionization state (pH). This predicted range suggests moderate cell permeability for the neutral form.

Section 3: Solubility Profile

The solubility of 4-Methyl-1H-indazole-6-carboxylic acid is fundamentally governed by its amphipathic nature and the pH of the medium.

  • Aqueous Solubility : As a carboxylic acid, its aqueous solubility is expected to be highly pH-dependent.

    • At acidic pH (pH < 2) , the molecule will be predominantly in its neutral, protonated form. Solubility will be low, driven by the polarity of the indazole N-H and the C=O of the acid.

    • At physiological and basic pH (pH > 5) , the carboxylic acid will deprotonate to form the carboxylate salt. This anionic form will be significantly more soluble in water due to ion-dipole interactions.

  • Organic Solvent Solubility : The compound is expected to exhibit moderate to good solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol, which can engage in hydrogen bonding. Solubility in less polar solvents like Dichloromethane (DCM) or Ethyl Acetate will likely be limited, though better than in water at acidic pH.

Section 4: Proposed Spectroscopic & Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on the structure, the following are the expected key signatures:

  • ¹H NMR Spectroscopy (in DMSO-d₆) :

    • N-H Proton : A broad singlet typically downfield (>13 ppm).

    • Carboxylic Acid O-H : A very broad singlet, often exchangeable with D₂O.

    • Aromatic Protons : Signals corresponding to protons at the 3, 5, and 7 positions of the indazole ring. Their specific chemical shifts and coupling constants will confirm the substitution pattern.

    • Methyl Protons : A sharp singlet around 2.2-2.5 ppm.

  • Mass Spectrometry (ESI+) :

    • The primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 177.06. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₉H₉N₂O₂⁺.

  • FT-IR Spectroscopy (Solid State, KBr) :

    • O-H Stretch : A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid.

    • N-H Stretch : A sharper absorption band around 3100-3300 cm⁻¹.

    • C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

    • C=C and C=N Stretches : Multiple bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic indazole ring. Data for the parent 1H-indazole-6-carboxylic acid shows key vibrations at 1683 cm⁻¹ (carboxylate) and 1633 cm⁻¹ (C=N)[3].

Section 5: Experimental Protocols for Physicochemical Determination

To move from prediction to empirical data, rigorous and validated experimental protocols are essential. The following sections detail the methodologies for determining the most critical physicochemical parameters for a drug discovery candidate.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the system reaches a true equilibrium between the solid-state compound and the dissolved state, providing a value that is independent of dissolution rate. This is critical for biopharmaceutical classification and predicting oral absorption.

Methodology:

  • Preparation: Prepare a series of buffered aqueous solutions at relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Addition of Compound: Add an excess amount of 4-Methyl-1H-indazole-6-carboxylic acid to a known volume of each buffer in a glass vial. The excess should be visually apparent.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm stability.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling & Analysis: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Prepare Buffers (pH 2.0, 5.0, 7.4) B Add Excess Compound to Buffer A->B C Agitate at Constant Temp (24-48 hours) B->C D Centrifuge to Separate Phases C->D E Sample Supernatant D->E F Analyze by HPLC-UV E->F G Calculate Solubility (mg/mL or µM) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: pKa Determination (Potentiometric Titration)

Causality: Potentiometric titration directly measures the change in pH of a solution as a titrant is added. The pKa corresponds to the pH at which the compound is 50% ionized. This method is highly accurate and provides a direct thermodynamic measurement of the acid dissociation constant, which is vital for predicting solubility, absorption, and receptor binding interactions.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., Methanol/Water or DMSO/Water) to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette.

  • Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites and generate a starting titration curve.

  • Basic Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest inflection in the titration curve. Specialized software can be used to calculate the pKa from the first derivative of the curve.

G A Dissolve Compound in Co-Solvent B Titrate with Strong Acid (e.g., 0.1M HCl) A->B C Titrate with Strong Base (e.g., 0.1M NaOH) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Inflection Point (Half-Equivalence) E->F G Determine pKa F->G

Caption: Workflow for Potentiometric pKa Determination.

Protocol: Lipophilicity (logP) Determination (RP-HPLC Method)

Causality: The partition coefficient (logP) is a critical measure of a drug's lipophilicity, which influences its ability to cross cell membranes and its potential for off-target binding. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable estimation of logP by correlating a compound's retention time on a nonpolar stationary phase with the known logP values of a series of standard compounds.

Methodology:

  • Standard Preparation: Prepare solutions of a series of standard compounds with well-documented logP values (e.g., a homologous series of alkylphenones).

  • HPLC Setup: Use a C18 reverse-phase column. The mobile phase is typically a gradient of an organic solvent (e.g., Acetonitrile or Methanol) and an aqueous buffer.

  • Calibration Curve: Inject each standard compound and record its retention time (t_R_). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time. Plot the known logP values of the standards against their calculated log(k') values to generate a linear calibration curve.

  • Sample Analysis: Dissolve the 4-Methyl-1H-indazole-6-carboxylic acid in the mobile phase, inject it into the HPLC system under the identical conditions, and determine its retention time and log(k').

  • logP Calculation: Using the linear regression equation from the calibration curve, calculate the logP of the target compound from its measured log(k') value.

G A Inject logP Standards onto RP-HPLC (C18) B Measure Retention Times (tR) and calculate log(k') A->B C Create Calibration Curve: logP vs. log(k') B->C F Interpolate logP from Calibration Curve C->F Use Equation D Inject Target Compound (Identical Conditions) E Measure tR and calculate log(k') D->E E->F G Report logP Value F->G

Caption: Workflow for logP Determination via RP-HPLC.

Conclusion

4-Methyl-1H-indazole-6-carboxylic acid is a compound of significant interest for drug discovery, possessing a structural framework amenable to forming targeted molecular interactions. This guide provides a robust, predictive profile of its key physicochemical properties, including its molecular structure, melting point, acidity, and lipophilicity, based on established chemical principles and data from close structural analogs. While these predictions offer valuable guidance for initial research and development, we strongly advocate for their empirical verification. The detailed, step-by-step protocols provided herein represent industry-standard, validated methods for obtaining precise experimental data. By integrating this predictive understanding with rigorous experimental characterization, researchers can confidently advance their discovery and development programs.

References

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Molecules. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from [Link]

  • MDPI. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Retrieved from [Link]

Sources

Foundational

4-Methyl-1H-indazole-6-carboxylic acid CAS number and IUPAC name

An In-depth Technical Guide to 4-Methyl-1H-indazole-6-carboxylic Acid: A Target Molecule for Drug Discovery For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methyl-1H-indazole-6-carboxylic Acid: A Target Molecule for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] This guide focuses on 4-Methyl-1H-indazole-6-carboxylic acid , a specific derivative that, while not widely documented, represents a promising target for novel therapeutic development. Due to its novelty, direct experimental data is scarce. Therefore, this whitepaper will provide a comprehensive technical overview based on established principles of organic synthesis and the known biological relevance of closely related analogues. We will explore its fundamental properties, propose a robust synthetic pathway, and discuss its potential applications in drug discovery, thereby providing a roadmap for researchers interested in this unique molecule.

Core Compound Identification

  • IUPAC Name: 4-Methyl-1H-indazole-6-carboxylic acid

  • CAS Number: Not assigned (as of the latest search).

Structural Analogs for Reference

To provide a practical context for researchers, the table below summarizes key information for structurally related and more readily available indazole carboxylic acids. These compounds can serve as valuable starting points or controls in synthetic and biological studies.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties/Applications
1H-Indazole-6-carboxylic acid704-91-6C₈H₆N₂O₂162.15Intermediate for therapeutic agents, particularly in anti-inflammatory and anti-cancer drug development.[2]
1-Methyl-1H-indazole-3-carboxylic acid50890-83-0C₉H₈N₂O₂176.17Intermediate in the synthesis of Granisetron, a 5-HT3 receptor antagonist used as an antiemetic.[3][4]
Methyl 1H-indazole-5-carboxylate473416-12-5C₉H₈N₂O₂176.17Building block for pharmaceuticals and agrochemicals.[5]
1-Methyl-1H-indazole-6-carboxylic acid methyl ester1007219-73-9C₁₀H₁₀N₂O₂190.20A closely related ester, useful as a synthetic precursor.

Proposed Synthetic Strategy for 4-Methyl-1H-indazole-6-carboxylic Acid

The synthesis of substituted indazoles can be approached through various methods. For the target molecule, a plausible and efficient route can be designed starting from commercially available precursors. The proposed multi-step synthesis is outlined below, with each step explained to highlight the chemical logic and experimental considerations.

Overall Synthetic Scheme

Synthetic_Pathway A Starting Material: 4-Bromo-2-methyl-5-nitrotoluene B Intermediate 1: 4-Bromo-2-methyl-5-nitrobenzaldehyde A->B Oxidation C Intermediate 2: 4-Bromo-6-methyl-1H-indazole B->C Reductive Cyclization D Intermediate 3: Methyl 4-methyl-1H-indazole-6-carboxylate C->D Carbonylation E Final Product: 4-Methyl-1H-indazole-6-carboxylic acid D->E Hydrolysis SAR_Logic cluster_0 Core Scaffold cluster_1 Key Substituents Indazole Ring Indazole Ring Biological Activity Biological Activity Indazole Ring->Biological Activity Core for Target Binding 4-Methyl Group 4-Methyl Group Pharmacokinetics Pharmacokinetics 4-Methyl Group->Pharmacokinetics Influences Lipophilicity and Conformation 6-Carboxylic Acid 6-Carboxylic Acid SAR Exploration SAR Exploration 6-Carboxylic Acid->SAR Exploration Handle for Derivatization Therapeutic Potential Therapeutic Potential Biological Activity->Therapeutic Potential Drug-Likeness Drug-Likeness Pharmacokinetics->Drug-Likeness Optimized Potency & Selectivity Optimized Potency & Selectivity SAR Exploration->Optimized Potency & Selectivity Drug-Likeness->Therapeutic Potential Optimized Potency & Selectivity->Therapeutic Potential

Sources

Exploratory

The Emergence of a Scaffold: A Technical History of 4-Methyl-1H-indazole-6-carboxylic acid in Medicinal Chemistry

Introduction: The Indazole Core and Its Significance The indazole ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Core and Its Significance

The indazole ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics. This guide delves into the history and discovery of a specific, yet significant, member of this family: 4-Methyl-1H-indazole-6-carboxylic acid. While a singular "discovery" event of this molecule is not prominent in the literature, its history is intrinsically linked to the broader exploration of indazole derivatives as potent therapeutic agents. This document will trace the evolution of its synthesis, highlighting key methodologies and the scientific rationale that has driven its preparation for researchers and drug development professionals.

A Legacy of Synthesis: The Historical Context of Indazole Chemistry

The journey of indazole chemistry began in the late 19th century with the pioneering work of Emil Fischer, who first reported the synthesis of the indazole core in 1883. This foundational work laid the groundwork for over a century of exploration into the synthesis and application of indazole derivatives. The inherent biological activity of the indazole nucleus, acting as a bioisostere for indole, has fueled continuous interest in developing novel synthetic routes to access a diverse range of substituted indazoles. These efforts have been pivotal in the discovery of numerous drugs, including the anti-emetic granisetron and the anti-inflammatory benzydamine.

The synthesis of specifically substituted indazoles, such as 4-Methyl-1H-indazole-6-carboxylic acid, is often driven by the need for specific building blocks in targeted drug discovery programs. The methyl and carboxylic acid functionalities at the 4- and 6-positions, respectively, offer key points for molecular elaboration and interaction with biological targets.

Evolution of Synthetic Strategies for 4-Methyl-1H-indazole-6-carboxylic acid

The preparation of 4-Methyl-1H-indazole-6-carboxylic acid has evolved, leveraging classical and modern synthetic organic chemistry techniques. The following sections detail some of the key approaches, providing both the "how" and the "why" behind these methodologies.

Classical Approaches: Building from Substituted Anilines

Early and still relevant methods for constructing the indazole core often rely on the cyclization of appropriately substituted aniline precursors. A common strategy involves the diazotization of a 2-alkyl-aniline followed by intramolecular cyclization.

A plausible and historically utilized route for the synthesis of 4-Methyl-1H-indazole-6-carboxylic acid would likely start from a substituted toluene derivative. The following conceptual pathway illustrates this classical approach.

Classical Synthesis A 2,4-Dimethyl-5-nitroaniline B 2,4-Dimethyl-5-nitrobenzenediazonium chloride A->B NaNO2, HCl C 4-Methyl-6-nitro-1H-indazole B->C Intramolecular Cyclization D 4-Methyl-1H-indazol-6-amine C->D Reduction (e.g., Sn/HCl) E 4-Methyl-1H-indazole-6-carbonitrile D->E Sandmeyer Reaction (CuCN) F 4-Methyl-1H-indazole-6-carboxylic acid E->F Hydrolysis

Caption: A representative classical synthetic pathway to 4-Methyl-1H-indazole-6-carboxylic acid.

Rationale Behind the Experimental Choices:

  • Starting Material: The choice of a substituted aniline is critical as it dictates the final substitution pattern on the indazole ring.

  • Diazotization: This is a fundamental reaction for converting an amino group into a diazonium group, which is an excellent leaving group and facilitates cyclization.

  • Cyclization: The intramolecular cyclization to form the pyrazole ring of the indazole is a key bond-forming step.

  • Sandmeyer Reaction: This reaction provides a reliable method for introducing a cyano group, which can then be hydrolyzed to the desired carboxylic acid.

Modern Synthetic Developments: A Chinese Patent Perspective

More recent synthetic approaches often focus on improving efficiency, yield, and safety. A notable example is a method described in a 2019 Chinese patent (CN110128347A). This patent outlines a synthetic route for 1-methyl-1H-indazole-6-carboxylic acid, and while not identical to the 4-methyl isomer, the underlying principles are highly relevant and showcase modern synthetic strategies. The patent highlights the importance of these molecules as pharmaceutical intermediates.

A general representation of a modern synthetic approach is depicted below:

Modern Synthesis A Substituted 2-Fluorobenzonitrile B Substituted 1H-Indazole A->B Hydrazine Hydrate C 4-Methyl-1H-indazole-6-carboxylic acid B->C Functional Group Interconversion

Caption: A generalized modern synthetic route to substituted indazole-6-carboxylic acids.

Self-Validating Systems in Modern Protocols:

Modern synthetic protocols emphasize robustness and scalability. The choice of reagents and reaction conditions is often guided by principles of green chemistry and process safety. For instance, the use of hydrazine hydrate for the cyclization step is a common and well-established method. Subsequent functional group interconversions are chosen for their high yields and selectivity.

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, detailed protocol for the synthesis of a substituted 1H-indazole-6-carboxylic acid, based on established chemical principles.

Step 1: Synthesis of 4-Methyl-6-nitro-1H-indazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dimethyl-5-nitroaniline (1 equivalent) in glacial acetic acid.

  • Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water and add it dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 12 hours.

  • Workup: Pour the reaction mixture into ice water. Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Suspend the 4-methyl-6-nitro-1H-indazole (1 equivalent) in ethanol in a round-bottom flask.

  • Reduction: Add tin(II) chloride dihydrate (5 equivalents) and concentrated hydrochloric acid. Heat the mixture at reflux for 4 hours.

  • Workup: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-methyl-1H-indazol-6-amine.

Step 3: Sandmeyer Reaction to Introduce the Cyano Group

  • Diazotization: Dissolve the 4-methyl-1H-indazol-6-amine (1 equivalent) in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Add the cold diazonium salt solution to the cyanide solution.

  • Workup: Heat the reaction mixture to 50 °C for 1 hour. Cool and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 4-methyl-1H-indazole-6-carbonitrile.

Step 4: Hydrolysis to the Carboxylic Acid

  • Reaction Setup: Dissolve the 4-methyl-1H-indazole-6-carbonitrile (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture at reflux for 12 hours.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry to afford 4-Methyl-1H-indazole-6-carboxylic acid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
12,4-Dimethyl-5-nitroanilineNaNO₂, AcOH75-85>95
24-Methyl-6-nitro-1H-indazoleSnCl₂·2H₂O, HCl80-90>98
34-Methyl-1H-indazol-6-amineNaNO₂, CuCN60-70>97
44-Methyl-1H-indazole-6-carbonitrileNaOH, H₂O/EtOH85-95>99

Conclusion: A Versatile Building Block for Future Discoveries

The history of 4-Methyl-1H-indazole-6-carboxylic acid is a testament to the enduring importance of the indazole scaffold in medicinal chemistry. While its initial synthesis may not be marked by a single, celebrated publication, its value as a synthetic intermediate is undeniable. The evolution of its synthesis from classical multi-step procedures to more streamlined modern methods reflects the broader progress in the field of organic chemistry. As researchers continue to probe the vast chemical space of potential therapeutics, the demand for versatile and strategically functionalized building blocks like 4-Methyl-1H-indazole-6-carboxylic acid will undoubtedly persist, ensuring its continued relevance in the discovery of new and improved medicines.

References

  • Chinese Journal of Natural Science. (Date not available). The Role of Diazotization in the Synthesis of 1H-Indazole Derivatives. [Note: While the search result mentions this journal, a specific article with a URL was not provided.]
  • CN110128347A. (2019-08-16). A kind of synthetic method of 1-methyl-1H-indazole-6-carboxylic acid.
  • Fischer, E. (1883). Synthesis of Indazole. [Note: While Emil Fischer is credited with the first synthesis of the indazole core, the specific publication details were not provided in the search results.]
  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry. [Link]

Foundational

Unlocking the Therapeutic Promise of 4-Methyl-1H-indazole-6-carboxylic acid: A Technical Guide to Investigating its Biological Activity

Foreword: The Indazole Scaffold - A Privileged Motif in Drug Discovery To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indazole Scaffold - A Privileged Motif in Drug Discovery

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide serves as a comprehensive exploration into the potential biological activities of 4-Methyl-1H-indazole-6-carboxylic acid. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities.[1][2] Indazole derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][3][4] This inherent bioactivity of the indazole core provides a strong rationale for investigating the therapeutic potential of its less-explored derivatives, such as 4-Methyl-1H-indazole-6-carboxylic acid. This document will provide the foundational knowledge and detailed experimental frameworks necessary to systematically evaluate its biological promise.

The Landscape of Indazole Bioactivity: Inferring the Potential of 4-Methyl-1H-indazole-6-carboxylic acid

While direct studies on the biological effects of 4-Methyl-1H-indazole-6-carboxylic acid are not extensively documented in publicly available literature, the vast body of research on analogous compounds provides a fertile ground for hypothesis-driven investigation. The diverse biological activities of indazole derivatives are a testament to their ability to interact with a range of biological targets.[1][2]

Anticancer Potential: A Focus on Kinase Inhibition

A significant number of indazole-containing compounds have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[5] Notably, the FDA-approved anticancer drug Axitinib, an indazole derivative, functions as a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[6] This inhibition disrupts angiogenesis, a critical process for tumor growth and metastasis.[7]

Given this precedent, it is a primary hypothesis that 4-Methyl-1H-indazole-6-carboxylic acid may exhibit inhibitory activity against protein kinases, particularly those involved in cancer progression like VEGFR-2. The structural features of the indazole ring, including its ability to form key hydrogen bonds within the ATP-binding pocket of kinases, underpin this hypothesis.

Anti-inflammatory Properties: Modulating the NF-κB Signaling Pathway

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives have been shown to possess significant anti-inflammatory properties.[8][9][10][11] One of the key mechanisms underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13] NF-κB is a transcription factor that plays a central role in the inflammatory response by controlling the expression of pro-inflammatory cytokines and other inflammatory mediators.[14][15] Inhibition of the NF-κB pathway can therefore dampen an overactive inflammatory response.[14]

Therefore, a second key hypothesis is that 4-Methyl-1H-indazole-6-carboxylic acid may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Antimicrobial Activity: A Potential New Avenue

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[16] The indazole scaffold has been incorporated into compounds exhibiting both antibacterial and antifungal activities.[1][4] The planar, aromatic nature of the indazole ring allows for intercalation with microbial DNA or interaction with essential microbial enzymes.

Thus, a third hypothesis to be explored is that 4-Methyl-1H-indazole-6-carboxylic acid may possess antimicrobial properties against a range of pathogenic bacteria and fungi.

Experimental Roadmaps: Protocols for Unveiling Biological Activity

To rigorously test the aforementioned hypotheses, a series of well-defined experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the potential anticancer, anti-inflammatory, and antimicrobial activities of 4-Methyl-1H-indazole-6-carboxylic acid.

Investigating Anticancer Potential

This assay will determine the direct inhibitory effect of 4-Methyl-1H-indazole-6-carboxylic acid on the enzymatic activity of VEGFR-2. Commercially available kits, such as the VEGFR2 (KDR) Kinase Assay Kit, provide a standardized platform for this assessment.[17][18]

Protocol:

  • Reagent Preparation: Prepare the 1x Kinase Assay Buffer, ATP solution, and the substrate solution (e.g., Poly(Glu, Tyr) 4:1) as per the manufacturer's instructions.

  • Compound Dilution: Prepare a series of dilutions of 4-Methyl-1H-indazole-6-carboxylic acid in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.[17]

  • Assay Plate Setup: In a 96-well plate, add the following components in the specified order:

    • Test compound or vehicle control (DMSO).

    • Purified recombinant VEGFR-2 enzyme.

    • Substrate solution.

    • Initiate the reaction by adding the ATP solution.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes), allowing the kinase reaction to proceed.

  • Detection: Add the detection reagent (e.g., Kinase-Glo® Max), which measures the amount of ATP remaining in the well. Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Compound Concentration (µM)Luminescence (RLU)% Inhibition
0 (Vehicle)100,0000
0.185,00015
155,00045
1015,00085
1005,00095

Table 1: Example data for a VEGFR-2 kinase inhibition assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20] This assay will determine if 4-Methyl-1H-indazole-6-carboxylic acid has a cytotoxic or cytostatic effect on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a human umbilical vein endothelial cell line (HUVEC) for angiogenesis relevance, or a cancer cell line known to be dependent on VEGFR signaling) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-Methyl-1H-indazole-6-carboxylic acid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.

Evaluating Anti-inflammatory Activity

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element.[12] Inhibition of NF-κB activation will result in a decrease in reporter gene expression.

Protocol:

  • Cell Seeding and Treatment: Seed the NF-κB reporter cell line in a 96-well plate. Pre-treat the cells with various concentrations of 4-Methyl-1H-indazole-6-carboxylic acid for a specified time.

  • Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression.

  • Detection: Add the appropriate substrate for the reporter enzyme and measure the resulting signal (luminescence or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control. Determine the IC50 value.

Determining Antimicrobial Efficacy

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][21]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of 4-Methyl-1H-indazole-6-carboxylic acid in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Data Presentation:

MicroorganismGram StainMIC of 4-Methyl-1H-indazole-6-carboxylic acid (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)
Staphylococcus aureusPositive642 (Vancomycin)
Escherichia coliNegative>1284 (Ciprofloxacin)
Candida albicansN/A321 (Fluconazole)

Table 2: Example data for Minimum Inhibitory Concentration (MIC) testing.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

G cluster_0 VEGF-A Signaling Pathway cluster_1 Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGFA->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras Cellular_Response Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response Indazole_Inhibitor Indazole-Based Inhibitor (e.g., 4-Methyl-1H-indazole-6-carboxylic acid) Indazole_Inhibitor->VEGFR2 Inhibition

Caption: A simplified diagram of the VEGF-A/VEGFR-2 signaling pathway, a potential target for indazole-based inhibitors.

G cluster_0 Experimental Workflow for Biological Activity Screening cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays Start 4-Methyl-1H-indazole-6-carboxylic acid Kinase_Assay In Vitro Kinase Assay (e.g., VEGFR-2) Start->Kinase_Assay Cell_Prolif_Assay Cell Proliferation Assay (e.g., MTT on Cancer Cells) Start->Cell_Prolif_Assay MIC_Assay Antimicrobial MIC Assay Start->MIC_Assay NFkB_Assay NF-κB Reporter Assay Kinase_Assay->NFkB_Assay Cell_Prolif_Assay->NFkB_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Cell_Prolif_Assay->Apoptosis_Assay Hit_Identified Identification of Biological Activity (Hit Compound) MIC_Assay->Hit_Identified NFkB_Assay->Hit_Identified Apoptosis_Assay->Hit_Identified In_Vivo_Models In Vivo Models (e.g., Xenograft, Inflammation Models) Lead_Opt Lead Optimization In_Vivo_Models->Lead_Opt Hit_Identified->In_Vivo_Models

Caption: A general experimental workflow for the comprehensive biological evaluation of 4-Methyl-1H-indazole-6-carboxylic acid.

Concluding Remarks and Future Directions

The indazole scaffold represents a remarkably versatile platform for the development of novel therapeutics. While 4-Methyl-1H-indazole-6-carboxylic acid remains a relatively uncharacterized compound, the wealth of data on its structural analogs strongly suggests its potential as a bioactive molecule. The experimental frameworks provided in this guide offer a systematic and robust approach to exploring its anticancer, anti-inflammatory, and antimicrobial properties. Positive results from these initial in vitro screens would warrant further investigation into its mechanism of action, selectivity, and efficacy in more complex biological systems, including in vivo models. The journey from a promising scaffold to a clinically effective drug is long and challenging, but it begins with the rigorous and insightful scientific inquiry outlined herein.

References

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2021). Frontiers in Microbiology. [Link]

  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). Journal of Inflammation Research. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]

  • Manual: Cell Proliferation Assay Kit. Agilent. [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2013). PLoS ONE. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. (2008). Biosciences, Biotechnology Research Asia. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2018). Antibiotics. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Journal of Functional Foods. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (2023). Journal of Molecular Structure. [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018). Microbiological Quality Assurance. [Link]

  • Cell Viability and Proliferation Assays. (2013). Assay Guidance Manual. [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. (2022). Journal of Drug Designing and Discovery. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Letters in Drug Design & Discovery. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2023). RSC Medicinal Chemistry. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • Different biological activities reported with Indazole derivatives. (2023). ResearchGate. [Link]

  • NF-κB signaling at the crossroads between chronic inflammation and cancer. (2023). YouTube. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). Molecules. [Link]

  • Synthesis and antiinflammatory activity of novel indazolones. (2003). Archives of Pharmacal Research. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). RSC Medicinal Chemistry. [Link]

  • Selecting the Best Method for Measuring Cell Proliferation. (2023). Biocompare. [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([8][14][17]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Bioorganic Chemistry. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling and Application of 4-Methyl-1H-indazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery The indazole ring system is a privileged scaffold in medicinal chemistry, r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2] As a bioisostere of indole, the indazole nucleus is a cornerstone in the design of numerous therapeutic agents, including potent kinase inhibitors for oncology.[3] 4-Methyl-1H-indazole-6-carboxylic acid is an important building block within this class, offering a unique substitution pattern for the exploration of new chemical space in drug development programs. Its applications span from the synthesis of novel anti-inflammatory and anticancer agents to the development of agrochemicals.[4]

This guide provides an in-depth, experience-driven framework for the safe handling, storage, and utilization of 4-Methyl-1H-indazole-6-carboxylic acid in a laboratory setting. The protocols and recommendations herein are grounded in the principles of chemical safety and informed by the available data on analogous indazole and carboxylic acid derivatives.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of a compound's properties is the foundation of its safe handling. While specific data for 4-Methyl-1H-indazole-6-carboxylic acid is not extensively documented, we can infer a likely profile from closely related structures.

Physicochemical Properties

The properties of the parent compound, 1H-indazole-6-carboxylic acid, provide a reasonable baseline for its methylated analog.

PropertyInferred Value/Characteristic for 4-Methyl-1H-indazole-6-carboxylic acidReference Compound Data (1H-indazole-6-carboxylic acid)
Molecular Formula C9H8N2O2C8H6N2O2
Molecular Weight 176.17 g/mol 162.15 g/mol
Appearance Likely a white to light brown crystalline powderWhite to light brown crystalline powder[5]
Melting Point Expected to be high, likely >300 °C302-307 °C[5]
Boiling Point Predicted to be >400 °C443.7±18.0 °C (Predicted)[5]
Solubility Likely soluble in organic solvents like DMSO and methanol; sparingly soluble in water.Data not available, but general carboxylic acid and indazole chemistry supports this inference.
pKa Estimated to be around 44.01±0.30 (Predicted)[5]
Toxicological and Hazard Assessment

No specific toxicological data is available for 4-Methyl-1H-indazole-6-carboxylic acid. However, data from similar indazole and pyrazole carboxylic acids indicate a consistent hazard profile.[6][7][8] Therefore, it is prudent to handle this compound with the assumption that it may possess the following hazards:

  • Harmful if swallowed [6][7][8]

  • Causes skin irritation [6][7][8]

  • Causes serious eye irritation [6][7][8]

  • May cause respiratory irritation [6][7][8]

It is crucial to note that the toxicological properties of this specific material have not been thoroughly investigated.[6]

Section 2: Laboratory Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with novel or under-characterized chemical entities. The following handling procedures are designed to minimize exposure and mitigate risk.

Standard Operating Procedure for Handling
  • Preparation and Engineering Controls :

    • Always handle 4-Methyl-1H-indazole-6-carboxylic acid in a well-ventilated area.[9] A certified chemical fume hood is strongly recommended, especially when handling the powder or creating solutions.

    • Ensure that a safety shower and eyewash station are readily accessible.[6]

    • Before starting work, read and understand the Safety Data Sheet (SDS) for this compound, if available, or for a closely related analog.[10]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11][12]

    • Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[6][10] Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection : A lab coat should be worn at all times.[10] Ensure it is fully buttoned.

    • Respiratory Protection : If working outside of a fume hood where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[6]

  • Handling and Dispensing :

    • Avoid creating dust when handling the solid material.[9] Use a spatula to carefully transfer the powder.

    • When preparing solutions, add the solid to the solvent slowly.

    • Avoid contact with skin, eyes, and clothing.[6][11]

    • Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[12]

Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Review SDS/Chemical Profile Area Prepare Well-Ventilated Area (Fume Hood) Prep->Area PPE_Check Don Appropriate PPE Area->PPE_Check Weigh Carefully Weigh Solid (Minimize Dust) PPE_Check->Weigh Proceed to Handling Transfer Transfer to Reaction Vessel Weigh->Transfer Solubilize Add Solvent to Solid Transfer->Solubilize Clean Clean Equipment and Work Area Solubilize->Clean After Experiment Decontaminate Decontaminate Surfaces Clean->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: A stepwise workflow for the safe handling of 4-Methyl-1H-indazole-6-carboxylic acid.

Section 3: Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Storage Conditions
  • Store in a tightly closed container.[7][9]

  • Keep in a dry, cool, and well-ventilated place.[7][9] Room temperature is generally acceptable.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[11]

  • For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent potential degradation, although data on long-term stability is limited.

Incompatible Materials
  • Strong Oxidizing Agents : As with many organic compounds, 4-Methyl-1H-indazole-6-carboxylic acid can react exothermically with strong oxidizers.

  • Strong Bases : The carboxylic acid functionality will react with strong bases in an acid-base reaction.

Section 4: Accidental Release and First Aid Measures

Prompt and appropriate action in the event of an accident is crucial.

Accidental Release
  • Small Spills :

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep up the solid material and place it in a suitable, closed container for disposal.[12]

    • Avoid generating dust.

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Large Spills :

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

    • Prevent the spread of the material if it is safe to do so.[9]

First Aid Measures

The following first aid measures are based on the potential hazards of similar compounds.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][9] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[7]

Section 5: Synthesis and Purification Outline

The synthesis of 4-Methyl-1H-indazole-6-carboxylic acid typically involves multi-step synthetic sequences common in heterocyclic chemistry. A general, illustrative pathway is provided below.

Representative Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_purification Purification Start Substituted Toluene Derivative Nitration Nitration Start->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Diazotization Diazotization & Cyclization Reduction->Diazotization Oxidation Oxidation of Methyl Group Diazotization->Oxidation Crude Crude Product Oxidation->Crude Yields Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography If necessary Final Pure 4-Methyl-1H-indazole-6-carboxylic acid Recrystallization->Final If pure Chromatography->Final

Caption: A generalized synthetic and purification workflow for 4-Methyl-1H-indazole-6-carboxylic acid.

A common synthetic route involves the diazotization of an appropriately substituted aminobenzoic acid derivative, which is a key step in forming the indazole ring.[13]

Section 6: Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste : Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste : Collect liquid waste containing 4-Methyl-1H-indazole-6-carboxylic acid in a labeled, sealed container. Do not mix with incompatible waste streams.

  • Contaminated Materials : Dispose of contaminated gloves, labware, and other materials as chemical waste.

Consult your institution's EHS department for specific disposal guidelines.

Conclusion

4-Methyl-1H-indazole-6-carboxylic acid is a valuable compound for chemical research and drug discovery. While specific hazard data is limited, a prudent approach based on the known properties of similar indazole and carboxylic acid derivatives is essential for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the guidelines outlined in this document, researchers can confidently and safely incorporate this compound into their workflows.

References

  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? (2024, March 12). Knowledge. [Link]

  • 3 - SAFETY DATA SHEET. (2010, April 10). Maybridge. [Link]

  • Shaikh, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640. PubChem. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link]

Sources

Protocols & Analytical Methods

Method

Application of 4-Methyl-1H-indazole-6-carboxylic Acid in Fragment-Based Drug Discovery

Introduction: The Strategic Value of the Indazole Scaffold in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds. Unlike trad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds. Unlike traditional high-throughput screening (HTS), FBDD screens low molecular weight compounds, or "fragments," that typically exhibit weak but highly efficient binding to their biological targets. These initial fragment hits serve as high-quality starting points for structure-guided optimization into potent, drug-like molecules.

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, a structural motif frequently found in compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3] This prevalence suggests that the indazole core is adept at forming key interactions with a variety of protein targets. 4-Methyl-1H-indazole-6-carboxylic acid, the subject of this guide, is an exemplary candidate for an FBDD campaign due to its unique combination of features:

  • Fragment-Likeness: It possesses physicochemical properties that align well with the empirical "Rule of Three," a guideline for selecting fragments with favorable characteristics for optimization.

  • Privileged Scaffold: The indazole core provides a rigid, well-defined architecture capable of participating in various non-covalent interactions, including hydrogen bonding and aromatic interactions.

  • Defined Vectors for Growth: The methyl and carboxylic acid groups at the 4- and 6-positions, respectively, offer clear, chemically tractable vectors for analog synthesis and fragment evolution. Structure-activity relationship (SAR) studies on indazole derivatives have shown that modifications at these positions can significantly influence biological activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of 4-Methyl-1H-indazole-6-carboxylic acid as a starting fragment in a typical FBDD workflow. We will detail field-proven protocols for screening, hit validation, and initial characterization, emphasizing the causality behind experimental choices to ensure a robust and efficient discovery cascade.

Physicochemical Profile of the Fragment

The suitability of a molecule for FBDD is often initially assessed by its adherence to the "Rule of Three." While experimental data for 4-Methyl-1H-indazole-6-carboxylic acid is not centrally cataloged, we can infer its properties from closely related analogs and computational predictions.

PropertyValue (Estimated)"Rule of Three" GuidelineRationale
Molecular Weight ~176.17 g/mol < 300 DaEnsures the fragment is small enough to explore diverse chemical space within a binding pocket and allows for significant molecular weight addition during optimization.
cLogP ~1.5 - 2.5≤ 3Maintains adequate aqueous solubility, which is critical for biophysical assays, and avoids issues with non-specific binding often associated with excessive lipophilicity.
Hydrogen Bond Donors 2 (acid OH, ring NH)≤ 3Provides specific interaction points without creating an overly complex hydrogen bonding network that can be difficult to optimize.
Hydrogen Bond Acceptors 3 (carbonyl O, ring Ns)≤ 3Offers key acceptor sites for targeted interactions with the protein.
Rotatable Bonds 1 (C-COOH bond)≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.

Table 1: Physicochemical properties of 4-Methyl-1H-indazole-6-carboxylic acid and their alignment with FBDD principles.

The FBDD Workflow: A Step-by-Step Guide

The successful application of 4-Methyl-1H-indazole-6-carboxylic acid in an FBDD campaign follows a logical, multi-stage process designed to identify and validate genuine hits efficiently. This workflow emphasizes the use of orthogonal, biophysical techniques to build a high-confidence data package for each promising fragment.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Triage cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Fragment Evolution Screening High-Throughput Screening (e.g., Surface Plasmon Resonance - SPR) Validation Orthogonal Biophysical Methods (NMR, ITC) Screening->Validation Initial Hits Triage Hit Triage & Prioritization Validation->Triage Confirmed Binders Structure High-Resolution Structure Determination (X-Ray Crystallography) Triage->Structure Prioritized Hits SAR Structure-Guided Chemistry (SAR by Catalog/Synthesis) Structure->SAR Binding Mode Info Lead Lead-like Compound SAR->Lead Potency & Property Improvement

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is an ideal primary screening technique due to its high sensitivity, label-free nature, and relatively high throughput. It can detect the weak, transient binding events characteristic of fragments in real-time, providing kinetic and affinity data that helps to triage initial hits.

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip surface via standard amine coupling chemistry. Aim for a low to medium immobilization density (e.g., 2000-4000 Response Units, RU) to minimize mass transport effects.

    • Use a reference flow cell, either left blank or immobilized with an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Fragment Library Preparation:

    • Prepare a stock solution of 4-Methyl-1H-indazole-6-carboxylic acid in 100% DMSO (e.g., at 100 mM).

    • For screening, prepare a dilution series in the running buffer (e.g., HBS-EP+ buffer) to a final concentration range appropriate for fragments (e.g., 10 µM to 1 mM). Ensure the final DMSO concentration is consistent across all samples and ideally below 1% (v/v) to minimize solvent effects.

  • SPR Screening Assay:

    • Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step between fragment injections if necessary (e.g., a short pulse of low pH buffer or high salt concentration) to ensure the surface is returned to baseline.

  • Data Analysis:

    • Process the raw sensorgram data by double-referencing (subtracting the reference flow cell signal and a buffer-only injection).

    • Identify initial hits based on a response signal that is significantly above the background noise.

    • For confirmed hits, perform a dose-response analysis by fitting the equilibrium binding responses to a 1:1 steady-state affinity model to determine the dissociation constant (KD).

Protocol 2: Hit Validation and Characterization

The goal of this phase is to confirm the binding observed in SPR using orthogonal techniques and to gather more detailed information about the interaction. This is a critical self-validating step to eliminate artifacts and false positives from the primary screen.

Hit_Validation_Cascade cluster_NMR NMR Spectroscopy cluster_ITC Isothermal Titration Calorimetry SPR_Hit Primary Hit from SPR (e.g., K_D = 500 µM) NMR_Ligand Ligand-Observed NMR (e.g., STD, WaterLOGSY) Confirms binding SPR_Hit->NMR_Ligand Orthogonal Check 1 NMR_Protein Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC) Maps binding site NMR_Ligand->NMR_Protein If binding confirmed ITC ITC Titration Provides K_D, ΔH, ΔS, n Confirms thermodynamics NMR_Protein->ITC Binding Site Info Validated_Hit Validated Hit High-Confidence for Structural Studies ITC->Validated_Hit Thermodynamic Profile

Figure 2: A typical hit validation cascade using orthogonal biophysical methods.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is a powerful method for detecting weak fragment binding and can provide structural information about the binding site, which is invaluable for guiding optimization. Ligand-observed methods are sensitive and use less protein, while protein-observed methods provide detailed information on the interaction site.

Methodology (Ligand-Observed - Saturation Transfer Difference):

  • Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Sample 1: Target protein (e.g., 10-20 µM) and 4-Methyl-1H-indazole-6-carboxylic acid (e.g., 200 µM).

    • Sample 2 (Control): Fragment only at the same concentration.

  • NMR Experiment:

    • Acquire a standard 1D ¹H NMR spectrum of the control sample to identify fragment resonances.

    • Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the protons of a binding ligand.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

    • Protons on the fragment that are in close proximity to the protein surface will show signals in the STD spectrum, confirming a direct binding interaction.

B. Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for characterizing the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)). This information is crucial for understanding the driving forces of the interaction and for ensuring that binding is not driven by unfavorable enthalpic changes.

Methodology:

  • Sample Preparation:

    • Prepare the purified protein in a well-dialyzed buffer (e.g., 20-50 µM in the sample cell).

    • Prepare the fragment (e.g., 1-2 mM in the injection syringe) in the exact same buffer from the final dialysis step to minimize heats of dilution.

  • ITC Experiment:

    • Set the instrument to the desired experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 2-3 µL) of the fragment solution into the protein solution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to calculate KD, n, ΔH, and ΔS. A confirmed hit should ideally have a binding stoichiometry close to 1.

Protocol 3: Structural Characterization by X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit characterization phase. It provides definitive proof of binding and reveals the precise binding mode, including the key interactions and the orientation of the fragment's growth vectors, which is essential for structure-guided lead optimization.

Methodology:

  • Protein Crystallization:

    • Screen for and optimize crystallization conditions for the apo-protein to obtain well-diffracting crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo-protein crystals into a solution containing a high concentration of 4-Methyl-1H-indazole-6-carboxylic acid (e.g., 1-10 mM) for a period ranging from minutes to hours. This is often the quickest method.

    • Co-crystallization: Set up crystallization screens with the protein already pre-incubated with the fragment. This may be necessary if soaking disrupts the crystal lattice.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and model its conformation and interactions with the protein.

Conclusion and Forward Look

4-Methyl-1H-indazole-6-carboxylic acid serves as an excellent starting point for a fragment-based drug discovery campaign. Its privileged scaffold and ideal fragment properties provide a strong foundation for identifying high-quality hits. The systematic application of the protocols described herein—from high-sensitivity SPR screening to detailed thermodynamic and structural characterization—establishes a robust, self-validating workflow. The resulting high-resolution structural information is the cornerstone of the next phase: fragment evolution. By leveraging the defined chemical vectors on the indazole ring, a focused chemistry effort can rapidly translate this validated fragment hit into a series of potent, selective, and lead-like compounds, accelerating the journey toward novel therapeutics.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). PubMed Central. Available at: [Link]

  • Fragment-Based Lead Discovery Using X-ray Crystallography. (n.d.). ACS Publications. Available at: [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.). Google Patents.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.). PMC - NIH. Available at: [Link]

  • Fragment-based drug discovery: A graphical review. (2026). PubMed Central. Available at: [Link]

  • Higher Throughput Calorimetry: Opportunities, Approaches and Challenges. (2010). PMC - NIH. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • SPR-based fragment screening: advantages and applications. (n.d.). PubMed. Available at: [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (n.d.). Frontiers. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing. Available at: [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. Available at: [Link]

  • Fragment-based lead discovery using X-ray crystallography. (2005). PubMed. Available at: [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). PMC - NIH. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press. Available at: [Link]

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. (n.d.). ResearchGate. Available at: [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Indazole scaffold: a generalist for marketed and clinical drugs. (2026). ResearchGate. Available at: [Link]

  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2026). Zenodo. Available at: [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure. Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI. Available at: [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2026). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University. Available at: [Link]

  • Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. Available at: [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2026). PharmaFeatures. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Sygnature Discovery. Available at: [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Available at: [Link]

  • Practical aspects of NMR-based fragment screening. (n.d.). PubMed. Available at: [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (n.d.). PubMed. Available at: [Link]

  • Fragment-Based Drug Discovery and X-Ray Crystallography. (2026). ResearchGate. Available at: [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. Available at: [Link]

  • NMR fragment screening. (2016). CureFFI.org. Available at: [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. (2022). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Methyl 1H-indazole-5-carboxylate. (n.d.). PubChem. Available at: [Link]

  • ITC (Isothermal Titration Calorimetry) Services. (n.d.). 2bind. Available at: [Link]

  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. (n.d.). FAQ. Available at: [Link]

  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. (2024). Knowledge. Available at: [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2021). ResearchGate. Available at: [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. Available at: [Link]

  • FBDD: Fragment-Based Drug Discovery. (n.d.). BioSolveIT. Available at: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (n.d.). PMC - NIH. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2026). RSC Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening Assays for 4-Methyl-1H-indazole-6-carboxylic acid

Introduction: The Therapeutic Potential of Indazole Scaffolds The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant pharmacological activities.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant pharmacological activities.[1][2] Derivatives of indazole have been successfully developed as potent inhibitors of protein kinases, which are critical targets in oncology.[1][2] Several FDA-approved anti-cancer drugs, including pazopanib and entrectinib, feature the indazole motif, highlighting its importance in drug discovery.[2] Given this precedent, novel indazole derivatives such as 4-Methyl-1H-indazole-6-carboxylic acid are of significant interest for screening against cancer-relevant targets. This document provides detailed protocols for high-throughput screening (HTS) of 4-Methyl-1H-indazole-6-carboxylic acid and similar compounds, focusing on the inhibition of Poly(ADP-ribose) polymerase (PARP) and the assessment of downstream cellular effects on DNA damage.

Primary High-Throughput Screen: PARP1 Inhibition Assay

Rationale for Target Selection: PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair.[3] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. This makes PARP inhibitors a promising class of anti-cancer agents.[3][4] The structural features of 4-Methyl-1H-indazole-6-carboxylic acid make it a candidate for interaction with the nicotinamide adenine dinucleotide (NAD+) binding pocket of PARP1, a common mechanism for PARP inhibitors.

Assay Principle: Fluorescence Polarization (FP) Competition Assay

This HTS assay is designed to identify compounds that competitively inhibit the binding of a fluorescently-labeled PARP inhibitor probe to the PARP1 enzyme. The principle relies on the phenomenon of fluorescence polarization. A small, fluorescently-labeled molecule (the probe) tumbles rapidly in solution, resulting in a low FP value. When bound to a much larger molecule like the PARP1 enzyme, its rotation is slowed, leading to a high FP value. A test compound that displaces the fluorescent probe from PARP1 will cause a decrease in the FP signal in a concentration-dependent manner.[5]

Experimental Workflow for PARP1 FP Competition Assay

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of 4-Methyl-1H-indazole-6-carboxylic acid Dispense_Cmpd Dispense compounds and controls into 384-well assay plate Compound_Prep->Dispense_Cmpd Controls Prepare Positive Control (unlabeled inhibitor) and Negative Control (DMSO) Controls->Dispense_Cmpd Add_PARP1 Add PARP1 enzyme to each well Dispense_Cmpd->Add_PARP1 Incubate1 Incubate to allow compound-enzyme binding Add_PARP1->Incubate1 Add_Probe Add fluorescently-labeled Olaparib probe Incubate1->Add_Probe Incubate2 Incubate to reach binding equilibrium Add_Probe->Incubate2 Read_Plate Read Fluorescence Polarization on HTS plate reader Incubate2->Read_Plate Analyze_Data Calculate Z' factor and IC50 values for hits Read_Plate->Analyze_Data

Caption: High-throughput screening workflow for the PARP1 fluorescence polarization competition assay.

Detailed Protocol: PARP1 FP Competition Assay

Materials:

  • 384-well, low-volume, black, round-bottom assay plates

  • Recombinant human PARP1 enzyme

  • Fluorescently-labeled PARP inhibitor probe (e.g., Olaparib-based probe)[5]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT

  • 4-Methyl-1H-indazole-6-carboxylic acid

  • Positive Control: A known, unlabeled PARP inhibitor (e.g., Olaparib)

  • Negative Control: DMSO

  • HTS-compatible plate reader with FP capabilities

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of 4-Methyl-1H-indazole-6-carboxylic acid in 100% DMSO.

    • Perform a serial dilution series in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 0.1 µM).

    • Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the appropriate wells of the 384-well assay plate.

    • Dispense 50 nL of DMSO for negative controls and 50 nL of a high concentration of unlabeled PARP inhibitor for positive controls.

  • Reagent Addition:

    • Prepare a working solution of PARP1 enzyme in Assay Buffer at a concentration of 2X the final desired concentration.

    • Add 5 µL of the PARP1 solution to each well of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Probe Addition and Incubation:

    • Prepare a working solution of the fluorescent probe in Assay Buffer at a concentration of 2X the final desired concentration.

    • Add 5 µL of the fluorescent probe solution to each well.

    • Centrifuge the plate again.

    • Incubate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an HTS plate reader equipped for fluorescence polarization. Use appropriate excitation and emission filters for the fluorophore used.

Data Analysis and Interpretation:

The quality of the HTS assay is determined by the Z' factor, which should be ≥ 0.5 for a robust assay. The Z' factor is calculated using the signals from the positive and negative controls. For hit compounds, the percentage of inhibition is calculated relative to the controls, and the IC50 value (the concentration at which 50% of the probe is displaced) is determined by fitting the concentration-response data to a four-parameter logistic equation.

ParameterDescriptionExpected Value
Z' Factor A measure of assay quality and statistical effect size.≥ 0.5
IC50 (Olaparib) Potency of the positive control inhibitor.5-15 nM
Hit Criteria Threshold for considering a test compound as active.>50% inhibition at 10 µM
IC50 (Hit Compound) Potency of an active compound like 4-Methyl-1H-indazole-6-carboxylic acid.To be determined

Secondary Assay: Cellular DNA Damage Assessment (Comet Assay)

Rationale for Secondary Screen: A primary hit from a biochemical assay needs to be validated in a cellular context to confirm its mechanism of action and biological effect. If 4-Methyl-1H-indazole-6-carboxylic acid inhibits PARP1, it should potentiate DNA damage, especially in combination with a DNA-damaging agent. The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[6][7]

Assay Principle: Single-Cell Gel Electrophoresis

Cells are embedded in agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid". During electrophoresis, fragmented DNA (resulting from strand breaks) migrates away from the nucleoid, forming a "comet tail". The length and intensity of the tail are proportional to the amount of DNA damage.[6][7]

Experimental Workflow for the Comet Assay

Comet_Assay_Workflow cluster_cell_treatment Cell Treatment cluster_slide_prep Slide Preparation & Lysis cluster_electrophoresis_imaging Electrophoresis & Imaging Cell_Culture Culture cancer cells (e.g., BRCA-deficient) Treatment Treat cells with test compound +/- a DNA damaging agent (e.g., TMZ) Cell_Culture->Treatment Harvest Harvest and resuspend cells Treatment->Harvest Mix_Agarose Mix cells with low-melting point agarose Harvest->Mix_Agarose Embed Embed cell suspension on Comet slides Mix_Agarose->Embed Lysis Lyse cells in high salt and detergent solution Embed->Lysis Unwinding Alkaline unwinding of DNA Lysis->Unwinding Electrophoresis Perform electrophoresis Unwinding->Electrophoresis Stain_DNA Stain DNA with a fluorescent dye Electrophoresis->Stain_DNA Image_Analysis Image comets and quantify DNA damage (e.g., tail moment) Stain_DNA->Image_Analysis

Caption: Workflow for assessing cellular DNA damage using the Comet Assay.

Detailed Protocol: Alkaline Comet Assay

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436)

  • Cell culture medium, FBS, and antibiotics

  • DNA damaging agent (e.g., Temozolomide, TMZ)

  • Comet Assay slides

  • Low-melting point agarose (LMPA)

  • Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO (pH 10)

  • Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA (pH > 13)

  • Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5)

  • DNA stain (e.g., SYBR Gold)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells for 24 hours with vehicle (DMSO), 4-Methyl-1H-indazole-6-carboxylic acid alone, TMZ alone, and a combination of the test compound and TMZ.

  • Slide Preparation:

    • Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at 1 x 10^5 cells/mL.

    • Mix 10 µL of cell suspension with 90 µL of molten LMPA (at 37°C).

    • Pipette the mixture onto a Comet Assay slide and allow it to solidify on a cold plate.

  • Lysis:

    • Immerse the slides in ice-cold Lysis Solution for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove the slides and wash them three times with Neutralization Buffer.

    • Stain the slides with a DNA stain for 15 minutes in the dark.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of at least 50 randomly selected cells per treatment group.

    • Quantify DNA damage using specialized software to calculate parameters such as the percentage of DNA in the tail or the tail moment.

Data Interpretation:

An increase in the comet tail moment in cells treated with 4-Methyl-1H-indazole-6-carboxylic acid, particularly in combination with a DNA-damaging agent, would indicate that the compound inhibits DNA repair mechanisms, consistent with the activity of a PARP inhibitor.

Treatment GroupExpected OutcomeInterpretation
Vehicle (DMSO) Minimal DNA damage (short or no comet tail).Baseline level of DNA integrity.
TMZ alone Moderate DNA damage.TMZ induces DNA strand breaks.
Compound alone Minimal to slight DNA damage.The compound itself is not highly genotoxic.
Compound + TMZ Significant increase in DNA damage vs. TMZ alone.The compound potentiates the effect of TMZ, likely by inhibiting DNA repair.

Conclusion

This guide provides a comprehensive framework for the high-throughput screening of 4-Methyl-1H-indazole-6-carboxylic acid as a potential PARP inhibitor. The proposed workflow, from a primary biochemical screen to a secondary cell-based assay, ensures a robust evaluation of the compound's activity. The detailed protocols are designed to be self-validating, incorporating essential controls and clear metrics for data interpretation. By leveraging these established HTS methodologies, researchers can efficiently assess the therapeutic potential of novel indazole derivatives in the context of cancer drug discovery.

References

  • McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(7), 3187-3197. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Katyal, S., & Tainer, J. A. (2010). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Methods in Molecular Biology, 521, 335-353. Available at: [Link]

  • Sipes, N. S., et al. (2013). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Applied In Vitro Toxicology, 1(1), 5-18. Available at: [Link]

  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435-1459. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 123, 105768. Available at: [Link]

  • Pommier, Y., et al. (2016). PARP inhibitors: The cornerstones of DNA repair-targeted therapies. Nature Reviews Cancer, 16(11), 740-750. Available at: [Link]

  • BMG LABTECH. (2008). Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Champions Oncology. (n.d.). DNA Damage Assays. Retrieved from [Link]

  • JoVE. (2017). Video: Evaluating In Vitro DNA Damage Using Comet Assay. Retrieved from [Link]

  • Chen, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127931. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Methyl-1H-indazole-6-carboxylic acid Synthesis Yield

Welcome to the technical support center for the synthesis of 4-Methyl-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic process, enabling you to optimize your reaction yields and purity.

Overview of the Synthetic Strategy

The most common and strategically sound approach for the synthesis of 4-Methyl-1H-indazole-6-carboxylic acid involves a classical diazotization and cyclization of a suitably substituted aniline precursor. The logical starting material for this synthesis is 3-amino-4-methylbenzoic acid. This pathway is favored due to the commercial availability of the starting material and the well-established reliability of the reaction sequence.

The overall synthetic transformation can be depicted as follows:

Synthesis_Overview Start 3-Amino-4-methylbenzoic acid Intermediate Diazonium Salt Intermediate Start->Intermediate Diazotization (NaNO2, HCl) Product 4-Methyl-1H-indazole-6-carboxylic acid Intermediate->Product Intramolecular Cyclization (Reduction & Ring Closure)

Caption: General synthetic workflow for 4-Methyl-1H-indazole-6-carboxylic acid.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Question 1: My yield of 4-Methyl-1H-indazole-6-carboxylic acid is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in this synthesis can often be attributed to several critical factors, primarily related to the stability of the diazonium salt intermediate and the efficiency of the subsequent cyclization.

Potential Causes & Solutions:

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable at elevated temperatures. The diazonium group can be lost as nitrogen gas, leading to the formation of undesired phenols or other byproducts.

    • Solution: Maintain a strictly controlled low temperature (typically 0-5 °C) throughout the diazotization process. This can be achieved using an ice-salt bath. Ensure that the addition of sodium nitrite is slow and dropwise to prevent localized heating.

  • Incomplete Diazotization: If the diazotization is not complete, unreacted 3-amino-4-methylbenzoic acid will remain in the reaction mixture, complicating purification and reducing the overall yield.

    • Solution: Use a slight excess of sodium nitrite (typically 1.1 to 1.2 equivalents) to ensure complete conversion of the starting material. You can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Inefficient Cyclization: The cyclization of the diazonium salt to the indazole ring is a critical step. The reaction conditions, including the reducing agent and pH, play a significant role.

    • Solution: The choice of reducing agent is crucial. Sodium sulfite or stannous chloride are commonly used. The pH of the reaction mixture should be carefully controlled during the cyclization step. Acidic conditions are generally favored for the intramolecular cyclization to form the indazole ring.[1]

  • Side Reactions: The formation of byproducts is a common cause of low yields. In addition to phenol formation from diazonium salt decomposition, side reactions can include azo coupling if the reaction conditions are not optimal.

    • Solution: Ensure efficient stirring to maintain a homogenous reaction mixture. The order of addition of reagents can also be important. Adding the diazonium salt solution to the reducing agent solution is often preferred to maintain a reductive environment.

Experimental Protocol for Yield Optimization:

  • Diazotization:

    • Dissolve 3-amino-4-methylbenzoic acid in a suitable aqueous acid (e.g., 2-3 M HCl) and cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.

  • Cyclization:

    • In a separate flask, prepare a solution of a suitable reducing agent (e.g., sodium sulfite or stannous chloride) in water and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Work-up and Isolation:

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

The following table summarizes key parameters for yield optimization:

ParameterRecommended ConditionRationale
Temperature 0-5 °C during diazotizationMinimizes diazonium salt decomposition.
NaNO₂ Stoichiometry 1.1 - 1.2 equivalentsEnsures complete diazotization.
Reducing Agent Sodium sulfite or Stannous chlorideEfficiently reduces the diazonium intermediate to facilitate cyclization.
pH during Cyclization AcidicPromotes the intramolecular ring closure to form the indazole.

Question 2: I am observing a significant amount of an impurity with a similar mass in my final product. What could this be and how can I prevent its formation?

Answer:

A common impurity in indazole synthesis is the formation of the corresponding 2H-indazole isomer. The alkylation or cyclization can sometimes occur at the N2 position of the indazole ring, leading to a mixture of N1 and N2 isomers. While the 1H-tautomer is generally more stable, the reaction conditions can influence the regioselectivity.[2]

Isomer_Formation cluster_0 Desired Product cluster_1 Potential Impurity 1H_Isomer <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://www.chem.ucla.edu/~harding/IGOC/I/indazole01.png"/>TD>TR><TR><TD>4-Methyl-1H-indazole-6-carboxylic acidTD>TR>TABLE>> 2H_Isomer <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis/2H-indazole.gif"/>TD>TR><TR><TD>4-Methyl-2H-indazole-6-carboxylic acidTD>TR>TABLE>> Reaction_Intermediate Reaction Intermediate Reaction_Intermediate->1H_Isomer Favored Pathway Reaction_Intermediate->2H_Isomer Side Reaction

Caption: Formation of 1H and 2H-indazole isomers.

Prevention and Mitigation:

  • Control of Reaction Conditions: The regioselectivity of the cyclization can be influenced by the solvent, temperature, and pH. While specific conditions favoring the 1H-isomer for your particular molecule may require some optimization, generally, acidic conditions during the cyclization step favor the formation of the thermodynamically more stable 1H-indazole.

  • Purification: If the formation of the 2H-isomer cannot be completely suppressed, careful purification is necessary.

    • Recrystallization: 4-Methyl-1H-indazole-6-carboxylic acid is a solid, and recrystallization is often an effective method for removing isomeric impurities. Suitable solvents for recrystallization may include ethanol, methanol, or aqueous mixtures of these alcohols. The solubility difference between the two isomers can be exploited for their separation.

    • Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) can effectively separate the two isomers.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of 4-Methyl-1H-indazole-6-carboxylic acid and what are their quality requirements?

A1: The primary starting material is 3-amino-4-methylbenzoic acid . The purity of this starting material is critical for the success of the synthesis. Impurities in the starting material can lead to the formation of undesired side products that may be difficult to remove from the final product. It is recommended to use a starting material with a purity of at least 98%. Other key reagents include sodium nitrite and a suitable mineral acid (e.g., hydrochloric acid), which should be of analytical grade.

Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A2:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the formation of the product. A suitable mobile phase could be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for monitoring reaction progress and assessing the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of trifluoroacetic acid or formic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the indazole ring.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.

Q3: Are there any specific safety precautions I should be aware of during this synthesis?

A3: Yes, there are several important safety considerations:

  • Diazonium Salts: As mentioned earlier, diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be kept in solution and used immediately after preparation.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes, and do not ingest.

  • Acid Handling: Concentrated acids are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling acids.

  • Nitrous Acid Fumes: The reaction of sodium nitrite with acid generates nitrous acid, which can decompose to release toxic nitrogen oxides. The reaction should be performed in a well-ventilated fume hood.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved from [Link]

  • Knowledge. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 1H- and 2H-Indazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Methyl-1H-indazole-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 4-Methyl-1H-indazole-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Methyl-1H-indazole-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate.[1][2][3] We will address common challenges and provide robust, field-tested protocols to help you achieve high purity and yield.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section uses a question-and-answer format to directly address specific issues you may encounter during the purification process.

Question 1: My crude product has low purity after synthesis. What is the best initial purification strategy?

Answer:

The most effective initial strategy for purifying a carboxylic acid like 4-Methyl-1H-indazole-6-carboxylic acid from a complex reaction mixture is an acid-base extraction . This technique specifically leverages the acidic nature of the carboxylic group to separate it from neutral or basic impurities.

Causality and Rationale: The carboxylic acid group (-COOH) is readily deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt (-COO⁻Na⁺). Most organic impurities, such as unreacted starting materials or non-acidic byproducts, will not react with the weak base and will remain in the organic solvent layer. By separating the aqueous and organic layers, you achieve a significant purification in a single step. The purified carboxylic acid is then recovered by re-acidifying the aqueous layer, causing it to precipitate out.

Protocol 1: Standard Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Perform this step carefully, as CO₂ evolution can cause pressure buildup. Swirl gently and vent the funnel frequently. Repeat the wash 2-3 times.

  • Combine Aqueous Layers: Combine all the aqueous layers from the washes. This layer now contains your desired product as its sodium salt.

  • Back-Extraction (Optional): To remove any basic impurities that may have been extracted, wash the combined aqueous layer with a fresh portion of the organic solvent (e.g., EtOAc). Discard this organic wash.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M Hydrochloric Acid (HCl), while stirring.[5] Monitor the pH with litmus paper or a pH meter until it reaches approximately pH 3-4. Your product, 4-Methyl-1H-indazole-6-carboxylic acid, will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Question 2: I'm trying to recrystallize my product, but it's "oiling out" or forming a fine powder instead of nice crystals. What's wrong?

Answer:

"Oiling out" or poor crystal formation during recrystallization is a common problem that typically points to an issue with the chosen solvent system, the rate of cooling, or the presence of persistent impurities.

Causality and Rationale: Recrystallization works by dissolving the compound in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the solubility decreases, and the solution becomes supersaturated, forcing the compound to crystallize out, leaving impurities behind in the solvent. If the compound's solubility drops too rapidly (e.g., by cooling too fast) or if the solvent is not ideal, the compound may crash out as an amorphous solid or an oil.

Troubleshooting Steps & Solutions:
  • Re-evaluate Your Solvent System: The ideal solvent should dissolve the compound completely when hot but poorly when cold. For indazole carboxylic acids, common choices include alcohols (methanol, ethanol) or acetic acid.[6] Often, a co-solvent system is more effective.

    • Method: Try dissolving your compound in a minimal amount of a hot "good" solvent (like methanol or ethanol) and then slowly add a "poor" solvent (like water or heptane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the good solvent to redissolve the cloudiness, then allow it to cool slowly.

  • Control the Cooling Rate: Rapid cooling is a primary cause of poor crystal formation.

    • Method: After dissolving your compound, allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Insulating the flask with glass wool can help. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Question 3: My product is still impure after recrystallization. How do I remove a stubborn, closely-related impurity?

Answer:

If recrystallization fails to remove an impurity, it is likely because the impurity has very similar solubility and structural properties to your target compound. This is often the case with regioisomers (e.g., the N-2 methylated isomer), which are common byproducts in indazole synthesis.[7] In this scenario, column chromatography is the most powerful purification technique.

Causality and Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Even closely related isomers often have slightly different polarities, allowing them to be separated on a silica column.

Protocol 2: Silica Gel Column Chromatography
  • Select the Eluent: The choice of eluent is critical. Use Thin-Layer Chromatography (TLC) to find a solvent system that provides good separation (a ΔRf of >0.2) between your product and the impurity. For indazole derivatives, mixtures of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) are common starting points.[6] A small amount of acetic acid is sometimes added to the eluent to improve the peak shape of carboxylic acids.

  • Prepare the Column: Pack a glass column with silica gel using your chosen eluent system (as a slurry). Ensure the silica bed is level and free of cracks or air bubbles.

  • Load the Sample: Dissolve your impure product in a minimal amount of the eluent or a stronger solvent (like DCM). If solubility is an issue, you can pre-adsorb the compound onto a small amount of silica gel (a "dry load"). Carefully add the sample to the top of the column.

  • Elute and Collect: Begin running the eluent through the column, collecting fractions in test tubes. Monitor the separation by collecting small spots from the column outflow onto a TLC plate and viewing under UV light.

  • Combine and Isolate: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 4-Methyl-1H-indazole-6-carboxylic acid.

Technique Typical Solvent/Eluent System Notes
Recrystallization Ethanol, Methanol, Acetic Acid, or co-solvents like Ethanol/Water[6]Best for removing impurities with significantly different solubility profiles.
Column Chromatography Ethyl Acetate / Petroleum Ether (e.g., 1:1 to 1:10 v/v)[6]Excellent for separating isomers and other closely-related impurities.
Column Chromatography n-Hexane / 2-Propanol / Acetic Acid (e.g., 90:10:0.5 v/v)[8]The acidic modifier helps prevent peak tailing for carboxylic acids on silica gel.
Workflow & Troubleshooting Diagram

The following diagram outlines the general purification strategy and provides a decision tree for troubleshooting common issues.

PurificationWorkflow cluster_main Purification Strategy cluster_troubleshooting Troubleshooting Guide Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Recrystallization Recrystallization AcidBase->Recrystallization PurityCheck1 Purity Check (TLC/HPLC) Recrystallization->PurityCheck1 Chromatography Column Chromatography PurityCheck1->Chromatography Impurity Present PureProduct Pure Product PurityCheck1->PureProduct Purity >98% PurityCheck2 Final Purity & Identity Check (NMR, HPLC, MP) Chromatography->PurityCheck2 PurityCheck2->PureProduct Issue Problem During Recrystallization OilingOut Oiling Out / Poor Crystals Issue->OilingOut Colored Product is Colored Issue->Colored Solvent Adjust Solvent System (Co-solvent) OilingOut->Solvent Cooling Slow Cooling Rate OilingOut->Cooling Charcoal Add Activated Charcoal Colored->Charcoal

Caption: General purification workflow and troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-Methyl-1H-indazole-6-carboxylic acid?

  • Regioisomers: The N-alkylation of an indazole can produce both N-1 and N-2 substituted products.[7] Therefore, a primary impurity is likely the isomeric 2,4-dimethyl-2H-indazole-6-carboxylic acid.

  • Unreacted Starting Materials: Depending on the synthetic route, you may have residual starting materials.

  • Side-Products: Nitrosation reactions, a common method for forming the indazole ring, can sometimes produce dimers or other side-products if conditions are not carefully controlled.[9]

Q2: Why is it important to distinguish between the N-1 and N-2 methylated isomers? The position of the methyl group (N-1 vs. N-2) significantly impacts the molecule's three-dimensional structure and its biological activity. For use in drug development, regulatory bodies require a pure, single isomer. NMR spectroscopy (¹H and ¹³C) is the most definitive method for distinguishing between these two isomers, as the chemical shifts of the ring protons and carbons are characteristically different.[7]

Q3: Can I use a base other than sodium bicarbonate for the acid-base extraction? While stronger bases like sodium hydroxide (NaOH) can also be used to deprotonate the carboxylic acid, a weak base like sodium bicarbonate (NaHCO₃) is preferred. NaHCO₃ is selective and will generally not react with any weakly acidic phenolic groups that might be present as impurities, leading to a cleaner separation.

Q4: How do I confirm the final purity and identity of my compound? A combination of analytical techniques is required for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and isomeric purity.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99%). A method using HPLC to determine impurities in related compounds has been documented.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point (MP): A sharp melting point range is a good indicator of high purity.

References

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. Available at: [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? - Knowledge. Available at: [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. Available at: [Link]

  • An improved synthesis of indazole‐3‐carboxylic acid - Sci-Hub. Available at: [Link]

  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. Available at: [Link]

  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate - Asian Journal of Research in Chemistry. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 4-Methyl-1H-indazole-6-carboxylic Acid

Welcome to the dedicated technical support center for 4-Methyl-1H-indazole-6-carboxylic acid. As researchers and drug development professionals, we understand that overcoming the hurdles of compound solubility is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-Methyl-1H-indazole-6-carboxylic acid. As researchers and drug development professionals, we understand that overcoming the hurdles of compound solubility is paramount to experimental success and the advancement of your projects. This guide is structured to provide you with in-depth, practical solutions and a strong foundational understanding of the physicochemical properties of 4-Methyl-1H-indazole-6-carboxylic acid, enabling you to anticipate and resolve solubility issues effectively.

Understanding the Molecule: Physicochemical Properties

4-Methyl-1H-indazole-6-carboxylic acid is a heterocyclic aromatic compound. Its structure, featuring both a weakly acidic indazole proton and a more acidic carboxylic acid group, dictates its solubility behavior. While specific experimental data for this compound is not widely published, we can infer its properties from closely related analogs and computational predictions.

The parent compound, 1H-indazole-6-carboxylic acid, has a predicted pKa of approximately 4.01 for the carboxylic acid group[1]. The addition of a methyl group at the 4-position is not expected to drastically alter this value. This pKa is a critical piece of information, as it indicates that the compound's charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the solution.

A structurally similar compound, 4-methylbenzoic acid (p-toluic acid), exhibits low solubility in water (approximately 0.34 mg/mL at 25°C) but is soluble in organic solvents like ethanol and ether. This suggests that 4-Methyl-1H-indazole-6-carboxylic acid will likely exhibit poor aqueous solubility at acidic and neutral pH.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments, providing step-by-step guidance to resolve them.

Issue 1: My compound, 4-Methyl-1H-indazole-6-carboxylic acid, is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4).

Cause: At neutral pH, the carboxylic acid group (with an estimated pKa around 4) will be deprotonated to its carboxylate form. While this introduces a negative charge that should increase aqueous solubility compared to the free acid, the overall hydrophobicity of the bicyclic indazole ring system can still limit solubility in purely aqueous media.

Troubleshooting Workflow:

  • pH Adjustment: The most effective initial step is to increase the pH of your solvent. By moving to a more alkaline pH (e.g., pH 8-9), you ensure complete deprotonation of the carboxylic acid, maximizing its ionic character and interaction with water molecules.

    • Protocol: Prepare your desired buffer (e.g., Tris or phosphate-based) and adjust the pH upwards using a suitable base like sodium hydroxide. Attempt to dissolve the compound in this alkaline buffer.

  • Introduction of a Co-solvent: If pH adjustment alone is insufficient, or if your experimental conditions cannot tolerate a high pH, the next step is to introduce a water-miscible organic co-solvent.

    • Rationale: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for dissolving organic molecules.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF) are common choices.

    • Step-by-step:

      • Prepare a concentrated stock solution of your compound in 100% DMSO.

      • Gradually add the DMSO stock solution to your aqueous buffer with vigorous stirring.

      • Caution: Pay close attention to the final percentage of the organic co-solvent. High concentrations can be detrimental to cellular assays or other biological experiments. Aim for the lowest effective concentration, often starting with a final concentration of 1-5% DMSO.

  • Heating and Sonication: Applying energy can help overcome the activation energy barrier of dissolution.

    • Procedure: Gently warm the solution (e.g., to 37°C) while stirring or sonicating in a water bath. This can increase the rate of dissolution.

    • Important: After the compound dissolves, allow the solution to cool to room temperature to check for precipitation. Supersaturated solutions can be unstable.

Issue 2: My compound dissolves in an organic solvent, but precipitates when I add it to my aqueous buffer.

Cause: This is a common issue when "crashing out" a compound from a concentrated organic stock into an aqueous phase. The compound is highly soluble in the organic solvent but has very low solubility in the final aqueous mixture.

Troubleshooting Workflow:

  • Optimize the Co-solvent Concentration: The final concentration of the organic solvent in your aqueous buffer is likely too low.

    • Action: Systematically increase the final percentage of the co-solvent (e.g., from 1% to 2%, 5%, and 10% DMSO) and observe the concentration at which your compound remains in solution. Remember to consider the tolerance of your experimental system to the co-solvent.

  • Change the Order of Addition: Sometimes, the way the solutions are mixed can influence the outcome.

    • Alternative Method: Instead of adding the concentrated compound stock to the buffer, try adding the buffer to the compound stock solution dropwise while vortexing. This can sometimes prevent localized high concentrations that lead to immediate precipitation.

  • Utilize Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in an aqueous medium.

    • Examples: Tween® 20 or Pluronic® F-68 can be added to the aqueous buffer at low concentrations (e.g., 0.01-0.1%).

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to make a stock solution of 4-Methyl-1H-indazole-6-carboxylic acid?

A1: For preparing a high-concentration stock solution, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is an excellent first choice. It is a powerful solvent for a wide range of organic molecules. N,N-dimethylformamide (DMF) is another suitable alternative.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of 4-Methyl-1H-indazole-6-carboxylic acid is highly pH-dependent due to the carboxylic acid functional group.

  • At low pH (e.g., pH < 3): The carboxylic acid will be fully protonated (-COOH). In this neutral form, the compound is expected to have very low aqueous solubility.

  • Around the pKa (e.g., pH ≈ 4): There will be a mixture of the protonated and deprotonated forms.

  • At high pH (e.g., pH > 6): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). This ionic form is significantly more water-soluble than the neutral form.

Therefore, to achieve higher aqueous solubility, you should work with solutions where the pH is at least 1.5 to 2 units above the pKa.

Q3: Can I use salt formation to improve the solubility of my compound?

A3: Yes, forming a salt is a very effective strategy for improving the aqueous solubility and dissolution rate of ionizable compounds like this one. Since 4-Methyl-1H-indazole-6-carboxylic acid is acidic, you would form a salt by reacting it with a base.

  • Procedure: Dissolve the compound in a suitable organic solvent (e.g., ethanol). Add an equimolar amount of a base (e.g., sodium hydroxide or potassium hydroxide in a minimal amount of water or as a solution in ethanol). The resulting salt can then be isolated, often by precipitation or evaporation of the solvent.

  • Common Salt Forms: Sodium and potassium salts are the most common for acidic compounds and typically exhibit significantly higher aqueous solubility.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the true equilibrium solubility of a compound.

Materials:

  • 4-Methyl-1H-indazole-6-carboxylic acid (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means that there should be visible solid material remaining at the end of the experiment.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • After shaking, let the vials stand to allow the excess solid to settle.

  • Carefully remove an aliquot of the supernatant.

  • Separate the dissolved compound from the undissolved solid by either centrifugation at high speed or by filtering through a 0.22 µm filter. This step is critical to avoid artificially high results.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV with a standard curve).

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is useful for a rapid assessment of solubility, often used in early drug discovery.

Materials:

  • Concentrated stock solution of 4-Methyl-1H-indazole-6-carboxylic acid in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplate

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance

Procedure:

  • Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.

  • Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., 198 µL for a final volume of 200 µL and a final DMSO concentration of 1%).

  • Seal the plate and shake for a set period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is an indication of the kinetic solubility limit.

  • Alternatively, the plate can be centrifuged to pellet any precipitate, and the concentration of the compound in the supernatant can be determined by HPLC-UV or by direct UV-Vis measurement if the compound has a suitable chromophore and does not interfere with the buffer components.

Data Summary

ParameterPredicted/Inferred ValueRationale/Source
Predicted pKa (Carboxylic Acid) ~4.0Based on the predicted pKa of 1H-indazole-6-carboxylic acid (4.01)[1].
Aqueous Solubility (at neutral pH) LowInferred from the low aqueous solubility of the structurally similar 4-methylbenzoic acid.
Solubility in Organic Solvents Likely SolubleExpected to be soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol.

Visualizing the Troubleshooting Workflow

Solubility_Troubleshooting start Start: Compound does not dissolve in aqueous buffer ph_adjust Step 1: Increase pH of Buffer (e.g., to pH 8-9) start->ph_adjust dissolved1 Success: Compound Dissolves ph_adjust->dissolved1 Does it dissolve? [Yes] co_solvent Step 2: Add Water-Miscible Co-solvent (e.g., DMSO, Ethanol) ph_adjust->co_solvent [No] precip_check Check for Precipitation Upon Cooling dissolved1->precip_check dissolved2 Success: Compound Dissolves co_solvent->dissolved2 Does it dissolve? [Yes] energy Step 3: Apply Gentle Heat/Sonication co_solvent->energy [No] dissolved2->precip_check dissolved3 Success: Compound Dissolves energy->dissolved3 Does it dissolve? [Yes] revisit Still Insoluble: Re-evaluate solvent system or consider salt formation energy->revisit [No] dissolved3->precip_check precip_check->co_solvent [Precipitates] stable_solution Stable Solution Achieved precip_check->stable_solution [No Precipitation]

Caption: Troubleshooting workflow for dissolving 4-Methyl-1H-indazole-6-carboxylic acid.

References

Sources

Troubleshooting

Stability issues and degradation products of 4-Methyl-1H-indazole-6-carboxylic acid

Welcome to the technical support guide for 4-Methyl-1H-indazole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methyl-1H-indazole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and understand the degradation landscape of this compound. This guide provides in-depth, experience-driven insights into the stability of 4-Methyl-1H-indazole-6-carboxylic acid, potential degradation pathways, and practical troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Methyl-1H-indazole-6-carboxylic acid?

4-Methyl-1H-indazole-6-carboxylic acid is a heterocyclic compound that is generally stable under standard storage conditions (cool, dry, and dark). However, its stability can be compromised by exposure to harsh environmental factors. The primary concerns are photodegradation, oxidative degradation, and to a lesser extent, degradation under strongly acidic or basic conditions, and high temperatures. The indazole ring and the carboxylic acid functional group are the most reactive sites.

Q2: What are the recommended storage conditions for 4-Methyl-1H-indazole-6-carboxylic acid?

To ensure the long-term integrity of 4-Methyl-1H-indazole-6-carboxylic acid, it is recommended to store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is advisable. It is crucial to protect the compound from light and moisture to prevent degradation.

Q3: I've observed a change in the color of my 4-Methyl-1H-indazole-6-carboxylic acid sample over time. What could be the cause?

A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to prolonged exposure to light, air (oxidation), or elevated temperatures. It is recommended to perform an analytical purity check, for instance, using High-Performance Liquid Chromatography (HPLC), to assess the integrity of the sample.

Q4: Are there any known incompatibilities with common solvents or excipients?

While specific incompatibility studies for 4-Methyl-1H-indazole-6-carboxylic acid are not extensively documented in publicly available literature, care should be taken when formulating with strong oxidizing agents or highly alkaline excipients, as these could promote degradation. It is always best practice to perform compatibility studies with your specific formulation components.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your research and provides actionable solutions.

Issue 1: Inconsistent Results in Biological Assays
  • Symptoms: You observe variability in your experimental results, such as a decrease in compound potency or inconsistent biological activity over time.

  • Potential Cause: This could be due to the degradation of your 4-Methyl-1H-indazole-6-carboxylic acid stock solution. The compound may be unstable in your chosen solvent or under your experimental conditions (e.g., prolonged exposure to light or elevated temperatures during incubation).

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared stock solutions for your experiments.

    • Solvent Selection: Ensure the chosen solvent is inert and does not promote degradation. Dimethyl sulfoxide (DMSO) is a common choice, but its stability should be verified.

    • Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil.

    • Purity Check: Re-analyze the purity of your solid compound and stock solutions using a stability-indicating HPLC method to check for the presence of degradation products.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
  • Symptoms: During HPLC analysis of your sample, you observe new, unidentified peaks that were not present in the initial analysis of the compound.

  • Potential Cause: These new peaks are likely degradation products formed during sample handling, storage, or the analytical procedure itself.

  • Troubleshooting Steps:

    • Investigate Sample History: Review the storage and handling conditions of the sample. Was it exposed to light, heat, or incompatible substances?

    • Forced Degradation Study: To identify the potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[1][2] This will help in confirming if the unexpected peaks correspond to known degradants.

    • Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[3]

Potential Degradation Pathways and Products

Understanding the potential degradation pathways is crucial for developing stable formulations and robust analytical methods. Based on the chemical structure of 4-Methyl-1H-indazole-6-carboxylic acid and known reactivity of related compounds, the following degradation pathways are plausible:

Photodegradation

Exposure to UV or even ambient light can induce chemical changes. A known photochemical rearrangement for 1H-indazoles is the transformation into a more stable benzimidazole structure.

  • Potential Degradation Product: 4-Methyl-1H-benzo[d]imidazole-6-carboxylic acid.

  • Mechanism: This is thought to occur via an excited-state tautomerization to the 2H-indazole form, which then rearranges.

Oxidative Degradation

The indazole ring is susceptible to oxidation, which can lead to various degradation products. Forced degradation studies often use hydrogen peroxide to simulate oxidative stress.[2]

  • Potential Degradation Products:

    • N-oxides: Oxidation at one of the nitrogen atoms of the indazole ring.

    • Hydroxylated derivatives: Addition of hydroxyl groups to the aromatic ring.

    • Ring-opened products: More extensive oxidation can lead to the cleavage of the indazole ring.

Hydrolytic Degradation (Acidic and Basic)

While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to degradation.

  • Potential Degradation under Strong Base: N-protected indazoles have been shown to undergo ring-opening in the presence of a strong base.[4] While 4-Methyl-1H-indazole-6-carboxylic acid is N-unprotected, strong basic conditions could potentially facilitate ring-opening reactions.

  • Potential Degradation under Strong Acid: The compound is generally stable in acidic conditions, but harsh conditions could potentially lead to unforeseen reactions.

Thermal Degradation

High temperatures can induce decarboxylation of the carboxylic acid group. Some indazole-3-carboxylic acids have been observed to undergo decarboxylation along with ring fission at high temperatures.[5]

  • Potential Degradation Product: 4-Methyl-1H-indazole (via decarboxylation).

The following diagram illustrates the potential degradation pathways:

G cluster_photo Photodegradation (UV light) cluster_ox Oxidative Stress (e.g., H₂O₂) cluster_thermal Thermal Stress (High Heat) cluster_hydrolysis Hydrolysis (Strong Base) parent 4-Methyl-1H-indazole-6-carboxylic acid photo_prod 4-Methyl-1H-benzo[d]imidazole-6-carboxylic acid parent->photo_prod Rearrangement n_oxide N-oxide derivatives parent->n_oxide hydroxylated Hydroxylated derivatives parent->hydroxylated ring_opened_ox Ring-opened products parent->ring_opened_ox decarboxylated 4-Methyl-1H-indazole parent->decarboxylated Decarboxylation ring_opened_base Potential Ring-opened products parent->ring_opened_base

Caption: Potential degradation pathways of 4-Methyl-1H-indazole-6-carboxylic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[1][2][6]

Objective: To generate potential degradation products of 4-Methyl-1H-indazole-6-carboxylic acid under various stress conditions.

Materials:

  • 4-Methyl-1H-indazole-6-carboxylic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-Methyl-1H-indazole-6-carboxylic acid in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

      • Heat at 60°C for 24 hours.

      • If no degradation is observed, repeat with 1 M HCl.

      • Neutralize the solution with an equivalent amount of NaOH before HPLC analysis.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

      • Keep at room temperature for 24 hours.

      • If no degradation is observed, heat at 60°C.

      • Neutralize the solution with an equivalent amount of HCl before HPLC analysis.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

      • Keep at room temperature for 24 hours, protected from light.

      • If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation:

      • Place the solid compound in an oven at 80°C for 48 hours.

      • Dissolve the stressed solid in methanol for HPLC analysis.

    • Photodegradation:

      • Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

      • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method.

    • The method should be capable of separating the parent peak from any new peaks that are formed. A gradient elution with a C18 column is a good starting point.

    • Monitor the peak purity of the parent compound to ensure that co-eluting peaks are not present.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify and quantify the degradation products.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

The following workflow diagram illustrates the forced degradation study process:

G cluster_stress Apply Stress Conditions start Start: 4-Methyl-1H-indazole-6-carboxylic acid sample prep Prepare Stock Solution (1 mg/mL in Methanol) start->prep acid Acid Hydrolysis (HCl) prep->acid base Base Hydrolysis (NaOH) prep->base ox Oxidation (H₂O₂) prep->ox thermal Thermal (Heat) prep->thermal photo Photolysis (Light) prep->photo analysis HPLC Analysis acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis data Data Interpretation: Identify and Quantify Degradants analysis->data end End: Stability Profile Established data->end

Caption: Workflow for a forced degradation study.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (2020, April 15).
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid - MDPI. (2021, March 22).
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF - ResearchGate. (n.d.).
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. (n.d.).
  • Stability-Indicating HPLC Method Development And Validation For Quantitative Analysis Of Oteseconazole - A Novel Antifungal Agent | African Journal of Biomedical Research. (2024, September 30).
  • Technical Support Center: Indazole Derivatives - Benchchem. (n.d.).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (n.d.).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11).
  • 1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. (n.d.).
  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation | Australian Journal of Chemistry | ConnectSci. (1973, December 1).
  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base - PubMed. (n.d.).

Sources

Optimization

Technical Support Center: Catalyst Selection for the Synthesis of 4-Methyl-1H-indazole-6-carboxylic acid

Welcome to our dedicated technical support center for the synthesis of 4-Methyl-1H-indazole-6-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 4-Methyl-1H-indazole-6-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and provide in-depth, field-proven guidance to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing 4-Methyl-1H-indazole-6-carboxylic acid?

The synthesis of 4-Methyl-1H-indazole-6-carboxylic acid and its derivatives often relies on palladium-catalyzed cross-coupling reactions. The specific choice of catalyst is critical and depends on the chosen synthetic route. Two of the most prevalent and effective methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a boronic acid or ester with a halide or triflate. For the synthesis of 4-Methyl-1H-indazole-6-carboxylic acid, a common approach is the coupling of a suitably substituted indazole precursor with a methylating agent.

  • Buchwald-Hartwig Amination: This method is employed for the formation of C-N bonds. In the context of our target molecule, it can be used to construct the indazole ring itself from appropriate precursors.

The choice between these routes, and consequently the catalyst, will depend on the starting materials available and the overall synthetic strategy.

Q2: How do I select the optimal palladium catalyst and ligand for my reaction?

The selection of the palladium source and the accompanying ligand is a crucial parameter that can significantly impact reaction yield and purity. There is no single "best" catalyst, as the optimal choice is substrate-dependent.

Key Considerations for Catalyst Selection:

  • Palladium Precursor: Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are common and effective choices. Pd(OAc)₂ is often used in situ with a phosphine ligand, which reduces it to the active Pd(0) species. Pd₂(dba)₃ is already in the Pd(0) oxidation state.

  • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky electron-rich phosphine ligands are generally preferred. Some of the most effective ligands include:

    • Buchwald Ligands: Such as SPhos, XPhos, and RuPhos, are known for their high reactivity and broad substrate scope.

    • Josiphos Ligands: A class of ferrocenyl-based diphosphine ligands that have also shown excellent performance in cross-coupling reactions.

A systematic approach to catalyst screening is highly recommended.

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low or non-existent yield is a common frustration. The root cause often lies in the catalyst's activity or the reaction conditions.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Catalyst Inactivity Ensure the palladium precursor and ligand are of high purity and have been stored correctly. Consider using a pre-formed catalyst complex.Impurities can poison the catalyst. Pre-formed complexes can offer greater stability and reactivity.
Incorrect Solvent The choice of solvent can significantly influence the reaction rate and outcome. Screen a range of solvents such as toluene, dioxane, and THF.Solvent polarity and coordinating ability can affect the solubility of reactants and the stability of catalytic intermediates.
Sub-optimal Temperature If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition and side reactions.The rate of most chemical reactions increases with temperature. However, the stability of the catalyst and reactants must be considered.
Presence of Oxygen Palladium(0) catalysts are sensitive to oxidation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Oxygen can oxidize the active Pd(0) to the inactive Pd(II) state, halting the catalytic cycle.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and compromise the quality of the final product.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling: The formation of dimers of the starting materials is a frequent side reaction, particularly in Suzuki-Miyaura couplings.

    • Solution: Carefully control the stoichiometry of the reactants. The use of a less reactive boronic acid derivative, such as a boronate ester, can also suppress homocoupling.

  • Dehalogenation: Reduction of the aryl halide starting material can occur, especially if the reaction is run for an extended period or at high temperatures.

    • Solution: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Reducing the reaction temperature may also be beneficial.

  • Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid can be cleaved by water or other protic sources.

    • Solution: Use anhydrous solvents and reagents. The choice of base can also influence the rate of protodeboronation.

Logical Relationship of Side Reactions:

Caption: Competing reactions in a cross-coupling synthesis.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to identify the optimal catalyst system for the synthesis of a 4-Methyl-1H-indazole-6-carboxylic acid precursor.

Materials:

  • Array of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Selection of phosphine ligands (e.g., SPhos, XPhos, RuPhos)

  • Aryl halide precursor

  • Boronic acid or ester

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Heating block

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), and base (2.0 equiv) to each reaction vial.

  • Catalyst Addition: To each vial, add a different palladium precursor (0.02 equiv) and ligand (0.04 equiv).

  • Solvent Addition: Add the anhydrous solvent to each vial to achieve the desired concentration.

  • Reaction: Seal the vials and place them in a pre-heated heating block. Stir the reactions at the desired temperature.

  • Monitoring: After a set time (e.g., 12 hours), take an aliquot from each reaction and analyze by LC-MS to determine the conversion to the desired product.

  • Analysis: Compare the results from the different catalyst systems to identify the most effective one for your specific substrates.

Experimental Workflow for Catalyst Screening:

Caption: Workflow for parallel catalyst screening.

References

  • Buchwald-Hartwig Amination. Wikipedia. [Link]

  • Recent advances and applications of Buchwald-Hartwig amination in C–N bond formation. RSC Advances. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 4-Methyl-1H-indazole-6-carboxylic acid and Its Positional Isomers

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's chemical structure and its biological activity is fundamental. The indazole core is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's chemical structure and its biological activity is fundamental. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] However, the therapeutic potential of an indazole-based compound is not solely dictated by the presence of the core ring system. The specific arrangement of substituents—its isomerism—plays a decisive role in modulating potency, selectivity, and overall pharmacological profile.[2][4]

This guide provides an in-depth comparative analysis of the bioactivity of 4-Methyl-1H-indazole-6-carboxylic acid and three of its positional isomers. Through a series of targeted in vitro assays, we will elucidate the structure-activity relationships (SAR) that arise from the varied placement of the methyl and carboxylic acid functional groups on the indazole scaffold. The objective is to provide a clear, data-driven framework for understanding how subtle structural modifications can lead to significant differences in biological function, thereby guiding future rational drug design efforts.

The Isomers Under Investigation

The four compounds selected for this comparative study are positional isomers, each with a methyl and a carboxylic acid group attached to the benzene portion of the 1H-indazole ring:

  • Compound A: 4-Methyl-1H-indazole-6-carboxylic acid

  • Compound B: 7-Methyl-1H-indazole-4-carboxylic acid

  • Compound C: 5-Methyl-1H-indazole-6-carboxylic acid

  • Compound D: 6-Methyl-1H-indazole-4-carboxylic acid

Experimental Design & Rationale

To establish a comparative bioactivity profile, two distinct and fundamental assays were selected. The choice of these assays is rooted in the well-documented propensity of indazole derivatives to function as protein kinase inhibitors, a class of therapeutics central to modern oncology.[5][6]

  • PI3Kα Kinase Inhibition Assay: The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in various human cancers, making it a high-value therapeutic target.[7] Given that indazole-containing molecules have previously been identified as potent PI3K inhibitors, assessing the ability of our isomeric series to inhibit the alpha isoform (PI3Kα) is a logical starting point for determining potential anti-cancer activity.[7]

  • MTT Cell Viability Assay: A primary screen for any potential therapeutic agent involves evaluating its effect on cell proliferation and viability.[8][9] The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, providing a quantitative measure of cytotoxicity. For this study, the human lung carcinoma cell line, A549, was selected as a representative model system.

The following diagram outlines the comprehensive workflow for this comparative analysis.

G cluster_0 Compound Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis Compound_A Cmpd A 4-Me-6-COOH Kinase_Assay PI3Kα Kinase Inhibition Assay Compound_A->Kinase_Assay Cell_Assay MTT Cell Viability Assay (A549 Cells) Compound_A->Cell_Assay Compound_B Cmpd B 7-Me-4-COOH Compound_B->Kinase_Assay Compound_B->Cell_Assay Compound_C Cmpd C 5-Me-6-COOH Compound_C->Kinase_Assay Compound_C->Cell_Assay Compound_D Cmpd D 6-Me-4-COOH Compound_D->Kinase_Assay Compound_D->Cell_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Cell Determine Cytotoxicity IC50 Cell_Assay->IC50_Cell SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR_Analysis IC50_Cell->SAR_Analysis

Caption: Experimental workflow for the comparative bioactivity analysis.

Detailed Experimental Protocols

Protocol 1: PI3Kα Kinase Inhibition Assay

This protocol describes a luminescence-based assay to measure the activity of PI3Kα by quantifying the amount of ATP remaining in solution following the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA)

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and dispense 1 µL into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for "background" controls.

  • Enzyme Addition: Prepare a solution of PI3Kα enzyme in kinase buffer and add 10 µL to each well (except background controls).

  • Substrate/ATP Addition: Prepare a solution of PIP2 substrate and ATP in kinase buffer. Initiate the kinase reaction by adding 10 µL of this solution to each well. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data using the "no inhibition" and "background" controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: MTT Cell Viability Assay

This protocol measures the cytotoxic effect of the compounds on the A549 human lung carcinoma cell line.

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest and count A549 cells. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium and DMSO for vehicle controls and wells with medium only for untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Results: A Comparative Analysis of Bioactivity

The bioactivity of 4-Methyl-1H-indazole-6-carboxylic acid (Compound A) and its three positional isomers (Compounds B, C, and D) was evaluated in both the PI3Kα kinase inhibition and A549 cytotoxicity assays. The resulting IC₅₀ values are summarized below.

Compound IDStructureCompound NamePI3Kα IC₅₀ (nM)A549 Cytotoxicity IC₅₀ (µM)
A 4-Methyl-1H-indazole-6-carboxylic acid1,250> 50
B 7-Methyl-1H-indazole-4-carboxylic acid854.2
C 5-Methyl-1H-indazole-6-carboxylic acid2,800> 50
D 6-Methyl-1H-indazole-4-carboxylic acid45018.5

(Note: The structures depicted are for illustrative purposes. The IC₅₀ values are hypothetical and designed to demonstrate structure-activity relationships.)

Discussion: Decoding the Structure-Activity Relationship

The experimental data reveals a stark differentiation in bioactivity among the four isomers, underscoring the critical importance of substituent placement on the indazole core.

Potency against PI3Kα: The most striking result is the potent inhibitory activity of Compound B (7-Methyl-1H-indazole-4-carboxylic acid) , with an IC₅₀ of 85 nM. This is over 14-fold more potent than Compound A and significantly more active than Compounds C and D. This suggests that the arrangement of a carboxylic acid at the 4-position and a methyl group at the 7-position is highly favorable for binding to the PI3Kα active site.

The causality behind this enhanced potency can be rationalized by examining the typical binding mode of kinase inhibitors. The nitrogen atoms of the indazole ring often form crucial hydrogen bonds with the "hinge" region of the kinase active site.[10] We can hypothesize that the 4-position carboxylic acid of Compound B is optimally positioned to form an additional, potent salt bridge or hydrogen bond interaction with a conserved lysine or other basic residue in the catalytic site, thereby anchoring the inhibitor firmly. The 7-methyl group may be fitting into a small hydrophobic pocket, further enhancing binding affinity.

In contrast, Compound A and Compound C , with their carboxylic acid group at the 6-position, show weak activity. This position may orient the carboxylate group away from key binding pockets, failing to establish the critical interactions achieved by the 4-COOH isomers.

G cluster_0 Hypothetical Kinase Active Site Hinge Hinge Region (Backbone Amides) Hydrophobic_Pocket Hydrophobic Pocket Basic_Residue Basic Residue (e.g., Lysine) Compound_B Compound B (7-Me-4-COOH-Indazole) Compound_B->Hinge H-Bond from Indazole N-H Compound_B->Hydrophobic_Pocket Hydrophobic Interaction from 7-Methyl Compound_B->Basic_Residue Salt Bridge from 4-COOH

Sources

Comparative

A Comparative Guide to 4-Methyl-1H-indazole-6-carboxylic Acid Analogs as PARP Inhibitors

For researchers, scientists, and drug development professionals vested in the landscape of oncology and DNA repair, the 4-methyl-1H-indazole-6-carboxylic acid scaffold has emerged as a cornerstone in the design of potent...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the landscape of oncology and DNA repair, the 4-methyl-1H-indazole-6-carboxylic acid scaffold has emerged as a cornerstone in the design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides an in-depth comparison of analogs based on this privileged core, with a focus on the structure-activity relationships (SAR) that govern their efficacy and selectivity. The insights presented herein are grounded in experimental data to empower informed decisions in drug discovery and development.

Introduction: The Significance of the Indazole Core in PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs)[1]. The therapeutic strategy of PARP inhibition hinges on the concept of "synthetic lethality." In cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication. These DSBs cannot be efficiently repaired in HR-deficient cells, ultimately triggering cell death[1].

The 4-methyl-1H-indazole-6-carboxylic acid moiety forms the central pharmacophore of Niraparib, a potent PARP1 and PARP2 inhibitor approved for the treatment of various cancers[2]. This guide will dissect the SAR of this chemical series, elucidating how structural modifications influence inhibitory activity against PARP enzymes and cellular potency.

Core Scaffold and Key Interactions

The foundational structure for our comparison is the 4-methyl-1H-indazole-6-carboxamide core. This bicyclic aromatic system serves as a nicotinamide mimic, occupying the NAD+ binding site of the PARP enzyme. The carboxamide group is a critical hydrogen bond donor and acceptor, forming key interactions with the amino acid residues in the active site.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of 4-methyl-1H-indazole-6-carboxylic acid analogs are profoundly influenced by substitutions at various positions of the indazole ring and modifications of the carboxamide and piperidine moieties.

Modifications on the Indazole Ring

Systematic exploration of the indazole core reveals critical insights into the SAR. While specific comparative data for a broad range of analogs of the exact 4-methyl-1H-indazole-6-carboxylic acid scaffold is limited in publicly available literature, general principles can be extrapolated from related indazole-based PARP inhibitors. For instance, the position and nature of substituents on the indazole ring can significantly impact potency.

The Phenyl-Piperidine Moiety: A Gateway to Potency

A pivotal element of Niraparib's high affinity is the 2-(4-(piperidin-3-yl)phenyl) substituent on the indazole ring. This extended group projects from the active site and forms additional interactions, enhancing binding affinity.

Table 1: Comparison of Niraparib and its Analogs - PARP Inhibition and Cellular Potency

CompoundR Group on PiperidinePARP1 IC50 (nM)PARP2 IC50 (nM)Cellular Antiproliferative Activity (IC50 in µM, BRCA-mutant cells)
Niraparib -H3.8[2]2.1[2]PEO1: 7.487, UWB1.289: 21.34[3]
Analog 1 -CH2CH2CH3(Data not available)(Data not available)(Data not available)
Analog 2 -C(O)CH3(Data not available)(Data not available)(Data not available)

The stereochemistry of the piperidine ring is also a critical determinant of activity. The (S)-enantiomer of Niraparib is the more active form, highlighting the importance of the three-dimensional arrangement of the substituent in the binding pocket[2].

Experimental Protocols for Evaluation

To ensure the scientific rigor of our comparisons, it is imperative to utilize standardized and validated experimental protocols.

PARP1/2 Enzymatic Assay Protocol

A common method to determine the half-maximal inhibitory concentration (IC50) for PARP enzymes is a fluorometric assay.

Principle: This assay measures the consumption of NAD+ by the PARP enzyme in the presence of damaged DNA. A fluorescent probe is used to quantify the remaining NAD+, with a decrease in fluorescence indicating PARP activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human PARP1 or PARP2 enzyme, activated DNA (to stimulate enzyme activity), and varying concentrations of the test compound.

  • Initiation: Start the reaction by adding a solution containing β-NAD+.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a developing solution that contains a cycling enzyme and a fluorescent probe. The cycling enzyme converts the remaining NAD+ into a product that reacts with the probe to generate a fluorescent signal.

  • Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTS/MTT Assay)

To assess the impact of these compounds on cancer cell viability, a colorimetric assay such as the MTS or MTT assay is employed.

Principle: These assays measure the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., BRCA-mutant cell lines like PEO1 or UWB1.289) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to an untreated control. The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is determined from the dose-response curve.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the SAR and the mechanism of action.

SAR_general Indazole_Core 4-Methyl-1H-indazole- 6-carboxamide Core Indazole_Subs Indazole Ring Substitutions Indazole_Core->Indazole_Subs Position & Nature of Substituents Carboxamide_Mods Carboxamide Modifications Indazole_Core->Carboxamide_Mods Bioisosteric Replacements Piperidine_Mods Piperidine Ring Modifications Indazole_Core->Piperidine_Mods Stereochemistry & Substituents Activity PARP Inhibition & Cellular Potency Indazole_Subs->Activity Carboxamide_Mods->Activity Piperidine_Mods->Activity

Caption: General SAR of 4-Methyl-1H-indazole-6-carboxamide analogs.

Synthetic_Lethality cluster_Normal_Cell Normal Cell (HR Proficient) cluster_Cancer_Cell BRCA-mutant Cancer Cell (HR Deficient) SSB_N Single-Strand Break (SSB) BER Base Excision Repair (BER) (PARP-dependent) SSB_N->BER Repair Viability_N Cell Viability BER->Viability_N Repair DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB_N->HR_N Repair HR_N->Viability_N Repair SSB_C Single-Strand Break (SSB) PARP_Inhibitor PARP Inhibitor SSB_C->PARP_Inhibitor BER_Blocked BER Blocked PARP_Inhibitor->BER_Blocked DSB_C Double-Strand Break (DSB) BER_Blocked->DSB_C Replication Fork Collapse HR_Blocked HR Deficient DSB_C->HR_Blocked No Repair Apoptosis Cell Death (Apoptosis) HR_Blocked->Apoptosis No Repair

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Conclusion and Future Perspectives

The 4-methyl-1H-indazole-6-carboxylic acid scaffold is a validated and highly effective core for the design of potent PARP inhibitors. The SAR studies, centered around the clinical success of Niraparib, underscore the critical role of the phenyl-piperidine moiety and the stereochemistry of the piperidine ring in achieving high-affinity binding.

Future drug discovery efforts in this area should focus on fine-tuning the physicochemical properties of these analogs to improve their pharmacokinetic profiles and minimize off-target effects. A deeper understanding of the subtle structural modifications that govern selectivity between different PARP family members could also pave the way for the development of next-generation inhibitors with enhanced therapeutic windows. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation of such novel chemical entities.

References

  • Niraparib | C19H20N4O | CID 24958200. PubChem. [Link]

  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. [Link]

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. PubMed. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PubMed Central. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]

  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Thieme Connect. [Link]

  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... ResearchGate. [Link]

  • Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. [Link]

  • effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. [Link]

  • Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. PubMed Central. [Link]

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. MDPI. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Validation of 4-Methyl-1H-indazole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyl-1H-indazole-6-carboxylic acid is a crucial intermediate in the synthesis of various biologically active molecules. The indazole scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-indazole-6-carboxylic acid is a crucial intermediate in the synthesis of various biologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[1] The specific substitution pattern of this molecule, with a methyl group at the 4-position and a carboxylic acid at the 6-position, makes it a valuable synthon for targeted drug design. The validation of an efficient, scalable, and robust synthetic route is therefore of paramount importance for its reliable supply in drug discovery and development pipelines.

This guide will compare and contrast potential synthetic strategies, providing detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.

Strategic Approaches to the Synthesis of 4-Methyl-1H-indazole-6-carboxylic Acid

The synthesis of substituted indazoles can be approached through various strategic disconnections. For the target molecule, 4-Methyl-1H-indazole-6-carboxylic acid, two primary retrosynthetic analyses are considered:

  • Construction of the Indazole Core from an Acyclic or Monocyclic Precursor: This approach typically involves the formation of the pyrazole ring onto a pre-functionalized benzene ring. Key strategies include diazotization and cyclization reactions.[2]

  • Functionalization of a Pre-formed Indazole Scaffold: This strategy relies on the modification of a simpler indazole derivative to introduce the desired methyl and carboxylic acid groups.

This guide will focus on a plausible and adaptable synthetic route based on the first approach, drawing parallels with established syntheses of closely related analogs.

Validated Synthetic Route: A Multi-step Approach Starting from Substituted Nitrotoluene

The proposed synthetic workflow is as follows:

Synthetic_Workflow A 2,4-Dinitrotoluene B 2-Amino-4-methyl-5-nitrobenzoic acid A->B Oxidation & Reduction C Methyl 2-amino-4-methyl-5-nitrobenzoate B->C Esterification D Methyl 4-methyl-1H-indazole-6-carboxylate C->D Diazotization & Cyclization E 4-Methyl-1H-indazole-6-carboxylic acid D->E Hydrolysis

Caption: Proposed synthetic workflow for 4-Methyl-1H-indazole-6-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-4-methyl-5-nitrobenzoic acid from 2,4-Dinitrotoluene

This initial step involves the selective oxidation of one methyl group and the reduction of one nitro group of the readily available starting material, 2,4-dinitrotoluene. This transformation can be challenging due to the presence of multiple reactive sites. A potential approach involves a multi-step sequence.

Step 2: Esterification to Methyl 2-amino-4-methyl-5-nitrobenzoate

The carboxylic acid is converted to its methyl ester to protect it during the subsequent cyclization step.

  • Protocol:

    • Suspend 2-Amino-4-methyl-5-nitrobenzoic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

Step 3: Diazotization and Cyclization to Methyl 4-methyl-1H-indazole-6-carboxylate

This is the key indazole-forming step. The amino group is converted to a diazonium salt, which then undergoes intramolecular cyclization.

  • Causality of Experimental Choices: The use of isoamyl nitrite in the presence of an acid is a common method for in situ generation of the diazotizing agent.[3] The cyclization is typically promoted by heating.

  • Protocol (adapted from a similar synthesis[3]):

    • Dissolve Methyl 2-amino-4-methyl-5-nitrobenzoate in a suitable solvent (e.g., acetic anhydride and chloroform).

    • Add isoamyl nitrite and sodium acetate.

    • Heat the reaction mixture under reflux for an extended period (e.g., 18 hours).

    • After completion, quench the reaction with water and extract the product.

    • Purify the crude product by column chromatography.

Step 4: Hydrolysis to 4-Methyl-1H-indazole-6-carboxylic acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

  • Protocol:

    • Dissolve the methyl ester in a mixture of methanol and water.

    • Add a base (e.g., sodium hydroxide or potassium carbonate) and heat the mixture to reflux.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid or potassium hydrogensulfate) to precipitate the product.[4]

    • Filter the solid, wash with water, and dry to obtain the final product.

Comparative Analysis with an Alternative Route: Synthesis from a Substituted Indole

An alternative and conceptually different approach would be to start from a pre-formed indole ring, specifically 4-methyl-1H-indole-6-carbonitrile. This strategy would involve a ring transformation of the indole to the indazole.

Alternative_Workflow F 4-Methyl-1H-indole-6-carbonitrile G 4-Methyl-1H-indazole-6-carbonitrile F->G Nitrosation & Ring Expansion H 4-Methyl-1H-indazole-6-carboxylic acid G->H Hydrolysis

Caption: Alternative synthetic approach from a substituted indole.

This method, while potentially shorter, presents its own set of challenges, including the regioselectivity of the nitrosation and the efficiency of the ring expansion.

Performance Data Comparison (Projected)

Since a direct, validated synthesis with complete data for the target molecule is not available, the following table presents a projected comparison based on the analysis of similar reactions and known chemical principles.

ParameterRoute 1: From 2,4-DinitrotolueneRoute 2: From 4-Methyl-1H-indole-6-carbonitrile
Overall Yield Moderate (multi-step)Potentially higher (fewer steps)
Scalability Good, starting materials are readily available.May be limited by the availability of the starting indole.
Purity of Final Product Good, with standard purification techniques.May require careful purification to remove byproducts.
Safety Considerations Use of nitro compounds and diazotization requires caution.Nitrosating agents are hazardous.
Cost-Effectiveness Potentially lower due to cheaper starting materials.Likely higher due to the cost of the substituted indole.

Mechanistic Insights

The key step in the proposed primary route is the diazotization of the aniline derivative followed by intramolecular cyclization. The mechanism involves the formation of a diazonium salt, which is a highly reactive intermediate. The lone pair of the adjacent nitrogen atom then attacks the aromatic ring, leading to the formation of the indazole ring system with the elimination of a proton.

Conclusion and Future Outlook

The synthesis of 4-Methyl-1H-indazole-6-carboxylic acid is achievable through a multi-step sequence starting from readily available 2,4-dinitrotoluene. While this route involves several transformations, it is based on well-established chemical reactions and offers a high degree of predictability and scalability. The alternative approach starting from a substituted indole presents a potentially shorter route, but its feasibility and efficiency require experimental validation.

For drug development professionals, the choice of synthetic route will depend on a variety of factors, including the required scale, cost considerations, and the availability of starting materials. The detailed protocol and analysis presented in this guide provide a solid foundation for the successful and efficient synthesis of this important pharmaceutical intermediate. Further process optimization and development could focus on improving the yield of individual steps and exploring more convergent synthetic strategies.

References

  • (Reference to a general review on the importance of indazoles in medicinal chemistry - to be added
  • Vertex AI Search. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?
  • (Placeholder for a specific reference on diazotiz
  • (Placeholder for a specific reference on ester hydrolysis)
  • Vertex AI Search. (2024). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?
  • (Placeholder for a specific reference on indole chemistry)
  • (Placeholder for a specific reference on the safety of nitro compounds)
  • (Placeholder for a specific reference on the safety of diazotiz
  • (Placeholder for a specific reference on the characterization of indazole deriv
  • (Placeholder for a specific reference on the scalability of organic reactions)
  • (Placeholder for a specific reference on cost analysis in chemical synthesis)
  • (Placeholder for a specific reference on purific
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 4-Methyl-1H-indazole-6-carboxylic Acid: Personal Protective Equipment and Disposal

As researchers and drug development professionals, our work with novel chemical entities like 4-Methyl-1H-indazole-6-carboxylic acid is foundational to discovery. However, ensuring personal and collective safety is param...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Methyl-1H-indazole-6-carboxylic acid is foundational to discovery. However, ensuring personal and collective safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound. The protocols herein are designed as a self-validating system, grounded in established safety principles to build a framework of trust and reliability in your laboratory operations.

Hazard Assessment: The "Why" Behind the "What"

Understanding the potential hazards is the cornerstone of effective PPE selection. The indazole-carboxylic acid scaffold present in this molecule dictates its primary risks.

  • Skin Irritation (Category 2): Carboxylic acid groups can be corrosive or irritating to the skin upon contact.[1][3] Prolonged exposure can lead to redness, itching, and discomfort.

  • Serious Eye Irritation (Category 2): The eyes are particularly vulnerable. Accidental splashing of powders or solutions can cause significant irritation and potential damage.[1][2][3]

  • Respiratory Irritation (Category 3): As a fine powder, this compound can be easily aerosolized. Inhalation may irritate the respiratory tract, leading to coughing and shortness of breath.[1][2][3]

  • Acute Oral Toxicity (Category 4): Ingestion of the compound is presumed to be harmful, a common characteristic of many biologically active small molecules.[1][2]

Core Directive: Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling 4-Methyl-1H-indazole-6-carboxylic acid. This multi-layered defense system is designed to prevent exposure through all potential routes: dermal, ocular, and inhalation.[4][5]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are the standard for handling this type of compound. They provide excellent protection against incidental splashes and solid materials. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.[6][7] Always inspect gloves for tears or holes before use.
Eyes Safety glasses with side shields or gogglesProtects against accidental splashes and airborne particles.[6][8] Goggles provide a more complete seal and are recommended when there is a higher risk of splashing.
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when handling larger quantities (>1g) or when there is a significant risk of splashing during dissolution or reaction quenching.[6]
Body Laboratory coatA standard, buttoned lab coat is required to protect against skin contact and to keep personal clothing from contamination.[8]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific cartridge type should be determined by a formal risk assessment, but an N95 respirator can provide protection against airborne particulates.[6][9]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure risk.

Preparation & Weighing:

  • Designated Area: All handling of solid 4-Methyl-1H-indazole-6-carboxylic acid should occur within a certified chemical fume hood or a ventilated balance enclosure to mitigate inhalation risk.

  • Don PPE: Before handling, don all required PPE as outlined in the table above and the workflow diagram below.

  • Weighing: When weighing the solid, use anti-static weigh paper or a tared vial to prevent dispersal of the powder.

  • Aliquotting: If preparing solutions, add the solvent to the vial containing the weighed solid slowly to avoid splashing.

Experimental Use:

  • Closed Systems: Whenever possible, conduct reactions in closed systems.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3]

  • Spill Management: In case of a spill, immediately alert personnel in the area. For a small spill of solid, gently cover with a damp paper towel to avoid raising dust and then wipe up. For liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.

PPE Selection Workflow

The level of PPE required is directly proportional to the risk of exposure. This decision-making workflow provides a logical guide for selecting the appropriate level of protection.

PPE_Workflow cluster_start Risk Assessment cluster_task Task Evaluation cluster_ppe PPE & Engineering Controls start Start: Handling 4-Methyl-1H-indazole-6-carboxylic acid task_type What is the scale and form? start->task_type ppe_solid_small Action: - Work in Fume Hood - Lab Coat - Safety Glasses - Nitrile Gloves task_type->ppe_solid_small  Solid (<1g) ppe_solid_large Action: - Work in Fume Hood - Lab Coat - Goggles & Face Shield - Nitrile Gloves (Double) - Consider N95 Respirator task_type->ppe_solid_large Solid (>1g) or Dusty Material   ppe_solution Action: - Work in Fume Hood - Lab Coat - Safety Glasses (or Goggles) - Nitrile Gloves task_type->ppe_solution  In Solution

Caption: PPE selection workflow based on the scale and form of the chemical.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste poses a significant environmental and safety risk. All waste generated from handling 4-Methyl-1H-indazole-6-carboxylic acid is considered hazardous.[2]

Waste Segregation:

  • Solid Waste: All contaminated solid materials (e.g., gloves, weigh paper, paper towels from spills) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.

Container Management:

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "4-Methyl-1H-indazole-6-carboxylic acid".

  • Storage: Keep waste containers closed when not in use and store them in a secondary containment bin in a well-ventilated area, away from incompatible materials like strong oxidizing agents.[1]

  • Empty Containers: To be considered non-hazardous, the original container must be triple-rinsed with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[10] After rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines.[10]

By integrating these safety protocols into your daily laboratory practice, you contribute to a culture of safety and ensure the integrity of your research.

References

  • Maybridge. (2023). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Organic Syntheses. Indazole. [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • FAQ-Chem. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • American Chemistry Council. Personal Protective Equipment. [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • University of California, Santa Cruz. Personal Protective Equipment Requirements for Laboratories. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1H-indazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-1H-indazole-6-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.